(R)-(-)-3-Bromo-2-methyl-1-propanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-bromo-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBOHRIGZMLNNS-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439884 | |
| Record name | (R)-(-)-3-Bromo-2-methyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93381-28-3 | |
| Record name | (R)-(-)-3-Bromo-2-methyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-3-Bromo-2-methyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-(-)-3-Bromo-2-methyl-1-propanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-(-)-3-Bromo-2-methyl-1-propanol, a chiral halogenated alcohol. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents, due to its specific stereochemistry and reactive functional groups. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical and Physical Properties
This compound is a combustible liquid at room temperature. Its key physical and chemical identifiers and properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₄H₉BrO | [1] |
| Molecular Weight | 153.02 g/mol | |
| CAS Number | 93381-28-3 | |
| Appearance | Liquid | |
| Boiling Point | 73-74 °C at 9 mmHg | [1] |
| Density | 1.461 g/mL at 20 °C | [1] |
| Refractive Index (n20/D) | 1.484 | |
| Optical Activity ([α]25/D) | -6.6° (c = 2 in chloroform) | |
| Flash Point | 187 °F (86.1 °C) | [1] |
| InChI Key | KIBOHRIGZMLNNS-BYPYZUCNSA-N | [1] |
| SMILES String | C--INVALID-LINK--CBr |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound. Available spectral information includes:
-
¹H NMR: Proton Nuclear Magnetic Resonance spectra are available for this compound.[2]
-
IR: Infrared spectroscopy data has been documented.[3]
-
Mass Spectrometry: Mass spectral data is also available.[3]
Chemical Reactivity and Applications
The chemical behavior of this compound is dictated by its primary alcohol and primary bromide functional groups, as well as its chiral center.
-
Nucleophilic Substitution: The carbon-bromine bond is susceptible to attack by various nucleophiles. These reactions, typically proceeding via an SN2 mechanism, result in the displacement of the bromide ion and an inversion of configuration at the stereocenter. Common nucleophiles include hydroxides, amines, thiolates, and cyanide ions.[4]
-
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent (e.g., PCC, KMnO₄) determines the final product.[4] These transformations are valuable for creating chiral acids while preserving the stereochemistry.[4]
-
Reduction: The C-Br bond can be reduced to a C-H bond using reducing agents like lithium aluminum hydride (LiAlH₄), which would yield (R)-2-methyl-1-propanol.[4]
The reactivity of this molecule is summarized in the diagram below.
Caption: Chemical reactivity pathways of this compound.
This molecule is a significant chiral building block in the synthesis of complex, biologically active molecules. Its defined stereochemistry is critical for the efficacy of many pharmaceutical drugs. Notable applications include its use as a key intermediate or starting material in the total synthesis of:
-
Epothilone C: A microtubule-stabilizing agent with potential antitumor properties.[4]
-
Bistramide A: A marine natural product exhibiting cytotoxic activity.[4]
It also serves in the preparation of chiral auxiliaries which are instrumental in asymmetric synthesis.[4]
Proposed Experimental Protocols
This proposed method involves the selective conversion of one primary hydroxyl group to a bromide using a suitable brominating agent.
Reaction: (R)-2-methyl-1,3-propanediol + HBr → this compound + H₂O
Detailed Steps:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (R)-2-methyl-1,3-propanediol in a suitable solvent like toluene.
-
Reagent Addition: To the stirred solution, slowly add a controlled amount (e.g., 1.1 equivalents) of 48% aqueous hydrobromic acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored using an appropriate technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by vacuum distillation to yield pure this compound.
-
The following diagram illustrates the proposed experimental workflow.
Caption: A proposed workflow for the synthesis and purification of the target compound.
Safety Information
This compound is a chemical that requires careful handling.
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338.
-
Hazard Classifications: Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3.
-
Target Organs: Respiratory system.
-
Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound(93381-28-3) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Bromo-2-methylpropan-1-ol | C4H9BrO | CID 535500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (93381-28-3) for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
(R)-(-)-3-Bromo-2-methyl-1-propanol molecular weight
An In-depth Technical Guide to the Physicochemical Properties of (R)-(-)-3-Bromo-2-methyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral building block of significant interest in organic synthesis and drug development. Its bifunctional nature, possessing both a primary alcohol and a bromine substituent, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its key physicochemical properties and the experimental methodologies used for their determination.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Molecular Weight | 153.02[1][2][3][4][5] | g/mol |
| Molecular Formula | C4H9BrO[1][4] | |
| Density | 1.461[2][5] | g/mL at 20 °C |
| Boiling Point | 73-74[2][5] | °C at 9 mmHg |
| Refractive Index | 1.484[2][5] | n20/D |
| Optical Rotation | -6.6°[2][5] | [α]25/D, c=2 in chloroform |
| Purity (Typical) | ≥97%[1][2][5] |
Experimental Protocols
Accurate determination of the physicochemical properties of a compound is critical for its application in research and development. The following sections detail the standard experimental protocols for measuring the key parameters of this compound.
Determination of Molecular Weight by Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[1]
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.
-
Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and ionized. Electron ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing an electron to be ejected, forming a positive ion known as the molecular ion (M+).[6]
-
Acceleration: The newly formed ions are then accelerated by an electric field.
-
Deflection: The accelerated ions pass through a magnetic field, which deflects them based on their mass-to-charge ratio. Lighter ions are deflected more than heavier ions.[1]
-
Detection: A detector measures the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum plots ion intensity versus m/z. The peak with the highest m/z value generally corresponds to the molecular ion, and its mass provides the molecular weight of the compound.[6]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then attached to a thermometer.
-
Heating: The assembly is heated in a Thiele tube or an oil bath.[3][5]
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
Measurement: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]
Determination of Density
Density is the mass of a substance per unit volume.
Methodology:
-
Mass Measurement of Empty Container: A clean, dry container of a known volume, such as a pycnometer or a graduated cylinder, is weighed accurately on an analytical balance.[7][8]
-
Volume Measurement of Liquid: The container is filled with this compound to a precise volume.
-
Mass Measurement of Filled Container: The container with the liquid is reweighed.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its volume.[7]
Determination of Optical Rotation
Optical rotation is the angle through which the plane of polarization is rotated when polarized light passes through a layer of an optically active substance.[9]
Methodology:
-
Instrument Calibration: A polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank sample containing only the solvent (e.g., chloroform).[10][11]
-
Sample Preparation: A solution of this compound is prepared at a known concentration in a suitable solvent.[10]
-
Measurement: The polarimeter sample cell is filled with the prepared solution, ensuring no air bubbles are present. The cell is placed in the instrument, and the observed rotation (α) is measured.[10][11]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the sample tube in decimeters (dm), and c is the concentration of the solution in g/mL.[12]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical compound.
Caption: Workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Video: Boiling Points - Procedure [jove.com]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. phillysim.org [phillysim.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. mt.com [mt.com]
- 9. Optical rotation - Wikipedia [en.wikipedia.org]
- 10. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Synthesis of (R)-(-)-3-Bromo-2-methyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and stereoselective pathway for the synthesis of (R)-(-)-3-Bromo-2-methyl-1-propanol, a valuable chiral building block in the development of pharmaceutical agents and other complex organic molecules. The synthesis commences from the readily available chiral precursor, (R)-(-)-methyl 3-hydroxy-2-methylpropanoate, commonly known as the Roche ester, and proceeds through a two-step reduction and selective bromination sequence.
Physicochemical Data of Key Compounds
For ease of reference and comparison, the key quantitative data for the starting material, intermediate, and final product are summarized in the table below.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Optical Rotation [α]D |
| (R)-(-)-methyl 3-hydroxy-2-methylpropanoate | C₅H₁₀O₃ | 118.13 | 76-77 / 12 mmHg | 1.066 (25 °C) | -26° (c=4 in methanol) |
| (R)-2-methyl-1,3-propanediol | C₄H₁₀O₂ | 90.12 | 123-125 / 20 mmHg | 1.015 (25 °C) | Not readily available |
| This compound | C₄H₉BrO | 153.02 | 73-74 / 9 mmHg | 1.461 (20 °C) | -6.6° (c=2 in chloroform)[1] |
Synthetic Pathway Overview
The synthesis of this compound is achieved in two sequential steps:
-
Reduction: The ester functionality of (R)-(-)-methyl 3-hydroxy-2-methylpropanoate is reduced to a primary alcohol, yielding (R)-2-methyl-1,3-propanediol.
-
Selective Bromination: One of the primary hydroxyl groups of the resulting diol is selectively converted to a bromide to afford the target compound.
Experimental Protocols
The following are detailed experimental methodologies for the key transformations in the synthesis pathway.
Step 1: Reduction of (R)-(-)-methyl 3-hydroxy-2-methylpropanoate to (R)-2-methyl-1,3-propanediol
This procedure employs Lithium Aluminium Hydride (LiAlH₄) as a potent reducing agent to convert the ester to the corresponding diol.[2][3][4]
Materials and Equipment:
-
(R)-(-)-methyl 3-hydroxy-2-methylpropanoate
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C using an ice bath.
-
A solution of (R)-(-)-methyl 3-hydroxy-2-methylpropanoate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
The resulting white precipitate is removed by filtration, and the filter cake is washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude (R)-2-methyl-1,3-propanediol.
-
The crude product can be purified by vacuum distillation if necessary.
Step 2: Selective Monobromination of (R)-2-methyl-1,3-propanediol
The Appel reaction provides a mild and efficient method for the selective bromination of a primary alcohol in the presence of another.[5][6][7][8][9]
Materials and Equipment:
-
(R)-2-methyl-1,3-propanediol
-
Triphenylphosphine (PPh₃)
-
Carbon Tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (R)-2-methyl-1,3-propanediol (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a solution of carbon tetrabromide (1.2 equivalents) in anhydrous dichloromethane is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to separate the desired this compound from triphenylphosphine oxide and any unreacted starting material.
Logical Workflow Diagram
The overall experimental workflow, from starting material to the purified final product, is illustrated below.
References
- 1. (R)-(-)-3-溴-2-甲基-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Appel Reaction [organic-chemistry.org]
- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. orgosolver.com [orgosolver.com]
- 9. organic-synthesis.com [organic-synthesis.com]
A Comprehensive Spectroscopic Guide to (R)-(-)-3-Bromo-2-methyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of (R)-(-)-3-bromo-2-methyl-1-propanol, a chiral building block of significant interest in organic synthesis and drug development. Due to the limited availability of experimentally verified public data, this guide presents a combination of predicted spectroscopic data and typical values derived from structurally analogous compounds. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this important chemical entity.
Introduction
This compound (CAS No: 93381-28-3) is a chiral primary alcohol containing a bromine atom. Its stereochemistry and bifunctional nature make it a versatile precursor in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. Accurate spectroscopic analysis is crucial for confirming its identity, purity, and stereochemical integrity. This guide covers the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following sections present the anticipated spectroscopic data for this compound. These values are based on established principles of spectroscopy and analysis of similar chemical structures.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~3.55 | dd | 1H | J = 10.0, 4.5 | H-1a |
| ~3.45 | dd | 1H | J = 10.0, 6.5 | H-1b |
| ~3.35 | d | 2H | J = 6.0 | H-3 |
| ~2.0 - 2.2 | m | 1H | - | H-2 |
| ~1.7 (broad) | s | 1H | - | -OH |
| ~1.05 | d | 3H | J = 7.0 | -CH₃ |
¹³C NMR (Carbon-13) Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~68 | CH₂ | C-1 |
| ~40 | CH | C-2 |
| ~38 | CH₂ | C-3 |
| ~16 | CH₃ | -CH₃ |
IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.
IR Absorption Data (Typical for Primary Alcohols and Bromoalkanes)
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol |
| 2960 - 2850 | Strong | C-H Stretch | Alkane |
| 1470 - 1430 | Medium | C-H Bend | Alkane |
| 1050 - 1000 | Strong | C-O Stretch | Primary Alcohol |
| 650 - 550 | Strong | C-Br Stretch | Alkyl Bromide |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Mass Spectrometry Data (Predicted Fragmentation)
| m/z Ratio | Possible Fragment | Notes |
| 152/154 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| 121/123 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
| 73 | [M - Br]⁺ | Loss of a bromine radical. |
| 55 | [C₄H₇]⁺ | Loss of H₂O and Br. |
| 43 | [C₃H₇]⁺ | Isopropyl cation, a common fragment. |
| 31 | [CH₂OH]⁺ | Base peak, characteristic of primary alcohols. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above for a liquid sample like this compound.
-
Sample Preparation :
-
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.7 mL of CDCl₃ is recommended.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters :
-
Use a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR : Acquire data with a standard pulse sequence. Typical spectral width is -2 to 12 ppm.
-
For ¹³C NMR : Acquire data with proton decoupling. Typical spectral width is 0 to 220 ppm.
-
The number of scans should be adjusted to obtain an adequate signal-to-noise ratio (e.g., 16 scans for ¹H, 1024 or more for ¹³C).
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
-
Sample Preparation :
-
For a neat liquid sample, place a drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
-
-
Instrument Parameters :
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the clean, empty sample holder.
-
Place the prepared sample in the spectrometer's sample compartment.
-
-
Data Acquisition :
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
-
Sample Preparation and Introduction :
-
The sample can be introduced directly via a liquid injection port or, for a more detailed analysis of purity, through a gas chromatograph (GC-MS).
-
For GC-MS, dilute the sample in a volatile solvent like dichloromethane or methanol.
-
-
Instrument Parameters :
-
Ionization Method : Electron Ionization (EI) at 70 eV is a common method for this type of molecule.
-
Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Scan Range : Set the mass-to-charge (m/z) scan range to cover the expected molecular ion and fragment masses (e.g., m/z 30-200).
-
-
Data Analysis :
-
Identify the molecular ion peak, paying attention to the isotopic pattern of bromine.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained spectrum with spectral databases for confirmation.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
physical properties of (R)-(-)-3-Bromo-2-methyl-1-propanol
An In-depth Technical Guide on the Physical Properties of (R)-(-)-3-Bromo-2-methyl-1-propanol
This technical guide provides a comprehensive overview of the core , a chiral compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis. This document details key quantitative data, the experimental protocols for their determination, and logical workflows for these procedures.
Core Physical and Chemical Properties
This compound is a chiral bromo-alcohol compound. Its physical characteristics are essential for its handling, characterization, and application in various chemical syntheses. The enantiomeric purity and specific rotation are critical parameters for its use in stereospecific reactions.
Data Presentation: Summary of Physical Properties
The quantitative are summarized in the table below for clear reference and comparison.
| Property | Value | Conditions |
| Molecular Formula | C₄H₉BrO | |
| Molecular Weight | 153.02 g/mol | |
| Appearance | Liquid | |
| Density | 1.461 g/mL | at 20 °C[1] |
| Boiling Point | 73-74 °C | at 9 mmHg[1][2] |
| 82-83 °C | at 150 mmHg[1] | |
| Refractive Index (n_D) | 1.484 | at 20 °C[1] |
| Specific Optical Rotation ([α]_D) | -6.6° | at 25 °C (c=2 in chloroform)[1] |
| CAS Number | 93381-28-3 |
Experimental Protocols
The following sections provide detailed methodologies for determining the key physical properties of liquid compounds like this compound.
Determination of Density
The density of a liquid is its mass per unit volume. A standard laboratory procedure involves the use of a balance and a volumetric container.
Methodology:
-
Preparation: Select a clean and dry volumetric flask or pycnometer (density bottle).
-
Mass of Empty Container: Accurately measure the mass of the empty container using an analytical balance and record it as m₁.[3]
-
Filling: Carefully fill the container with this compound up to the calibration mark. Ensure the liquid is at a known, constant temperature (e.g., 20°C), as density is temperature-dependent.[4]
-
Mass of Filled Container: Weigh the filled container and record the mass as m₂.[3]
-
Volume: The volume (V) is the calibrated volume of the flask or pycnometer.
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V[3]
-
Verification: For improved accuracy, the procedure should be repeated multiple times, and the average value should be reported.[3][5]
Determination of Boiling Point (Micro Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] For small sample quantities, a micro-boiling point determination is suitable.
Methodology:
-
Apparatus Setup: Place a small amount (a few milliliters) of the liquid into a small test tube or fusion tube.[6]
-
Capillary Tube: Seal one end of a capillary tube using a flame. Place this capillary tube, sealed-end up, into the liquid.[7]
-
Heating: Attach the test tube to a thermometer and immerse the setup in a heating bath (e.g., a Thiele tube or an oil bath) ensuring the liquid level is below the bath's surface.[6]
-
Observation: Heat the bath gently. Initially, trapped air will escape from the capillary. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Measurement: Remove the heat source once a steady stream of bubbles is observed. The bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[6]
-
Pressure Correction: Since boiling points are pressure-dependent, record the atmospheric pressure. Literature values are often reported at specific reduced pressures (e.g., 9 mmHg), requiring a vacuum distillation setup for precise replication.[1][7]
Determination of Refractive Index
The refractive index of a liquid is a dimensionless number that describes how fast light travels through it. It is a characteristic property used for identification and purity assessment.[8]
Methodology (using an Abbe Refractometer):
-
Calibration: Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Open the prism assembly of the refractometer. Place a few drops of this compound onto the surface of the lower prism.
-
Measurement: Close the prisms firmly. Turn on the light source and look through the eyepiece. Adjust the control knob until the light and dark fields converge into a sharp, single line.
-
Reading: If necessary, adjust the chromaticity corrector to eliminate any color fringes at the borderline. Read the refractive index value from the instrument's scale.
-
Temperature Control: The measurement should be performed at a constant, known temperature (typically 20°C), as the refractive index is temperature-sensitive.[8] If the temperature deviates, a correction factor is typically applied.
Determination of Specific Optical Rotation
Optical rotation measures the extent to which a chiral compound rotates plane-polarized light.[9] The specific rotation is a standardized value that is characteristic of a compound.
Methodology (using a Polarimeter):
-
Solution Preparation: Prepare a solution of this compound with a precisely known concentration (c), typically in g/mL. The specified solvent is chloroform.[1][10]
-
Instrument Warm-up and Zeroing: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up and stabilize.[10] Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent (chloroform) and place it in the instrument. Zero the reading.[10][11]
-
Sample Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are trapped in the light path.[11]
-
Observed Rotation: Place the sample cell in the polarimeter and measure the angle of rotation. This is the observed rotation (α). A negative value indicates levorotatory rotation (to the left).[9][10]
-
Calculation: Calculate the specific rotation [α] using the Biot's law formula: [α]Tλ = α / (l × c) Where:
References
- 1. (R)-(-)-3-溴-2-甲基-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. athabascau.ca [athabascau.ca]
- 9. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 10. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
(R)-(-)-3-Bromo-2-methyl-1-propanol: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-3-Bromo-2-methyl-1-propanol is a chiral halogenated organic compound utilized as a versatile building block in the synthesis of more complex molecules. Its bifunctional nature, containing both a primary alcohol and a reactive bromide, allows for a range of chemical transformations. This guide provides an in-depth overview of its safety, handling, and relevant experimental protocols to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling and storage of the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉BrO | [1] |
| Molecular Weight | 153.02 g/mol | [1] |
| CAS Number | 93381-28-3 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 73-74 °C at 9 mmHg | [1] |
| Density | 1.461 g/mL at 20 °C | [1] |
| Refractive Index | n20/D 1.484 | [1] |
| Optical Rotation | [α]²⁵/D -6.6° (c=2 in chloroform) | |
| Solubility | Soluble in water. | [3] |
Safety and Hazard Information
This compound is classified as a hazardous substance and must be handled with appropriate precautions. The GHS hazard classifications are summarized in Table 2.
| Hazard Class | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
Signal Word: Warning[4]
Toxicological Data
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes that can cause serious eye irritation[6]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before use. | Prevents skin contact which can lead to irritation[6]. |
| Body Protection | Laboratory coat. For larger quantities, consider a chemical-resistant apron or suit. | Provides a barrier against accidental spills and contamination of personal clothing[6]. |
| Respiratory Protection | Work should be conducted in a chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes the risk of inhaling vapors that may cause respiratory irritation[6]. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of the chemical and ensuring a safe laboratory environment.
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[6]. Avoid direct contact with skin, eyes, and clothing. Take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[6].
Emergency Procedures
In the event of an accidental exposure or spill, follow these first-aid and emergency measures.
| Situation | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[7]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite). Collect the absorbed material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow institutional emergency procedures. |
Experimental Protocols
This compound is a valuable chiral starting material in various organic syntheses. Below are summaries of experimental methodologies from published literature.
Synthesis of a Chiral Diazoamide
This protocol describes the N-alkylation of a 3-diazooxindole using this compound.
-
Reactants:
-
3-Diazooxindole
-
This compound
-
Potassium carbonate
-
Solvent (e.g., Acetonitrile)
-
-
Procedure:
-
To a solution of 3-diazooxindole in the chosen solvent, add potassium carbonate.
-
Add this compound to the mixture.
-
Stir the reaction mixture at an elevated temperature (e.g., 90 °C) for a specified period (e.g., 24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral diazoamide.
-
Synthesis of (S)-4-amino-2-methyl-1-butanol
This methodology outlines a multi-step synthesis starting from this compound.
-
Step 1: Cyanide Substitution
-
Reactants:
-
This compound
-
Sodium cyanide
-
Solvent (e.g., DMSO)
-
-
Procedure:
-
Dissolve this compound in the solvent.
-
Add sodium cyanide and heat the reaction mixture.
-
The reaction involves an Sₙ2 substitution of the bromide with cyanide to form the corresponding nitrile.
-
-
-
Step 2: Nitrile Reduction
-
Reactants:
-
The nitrile product from Step 1
-
Lithium aluminum hydride (LiAlH₄)
-
Solvent (e.g., Diethyl ether or THF)
-
-
Procedure:
-
Carefully add the nitrile to a suspension of LiAlH₄ in an anhydrous solvent under an inert atmosphere.
-
The nitrile is reduced to the primary amine, yielding (S)-4-amino-2-methyl-1-butanol.
-
The reaction is quenched, and the product is extracted and purified.
-
-
Disposal Considerations
All waste containing this compound and any contaminated materials (e.g., gloves, absorbent pads) must be treated as hazardous chemical waste. Dispose of this waste in a designated, sealed, and clearly labeled container in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
This technical guide provides a framework for the safe and effective handling of this compound. It is imperative that all users of this chemical familiarize themselves with this information and adhere to all institutional and regulatory safety protocols.
References
- 1. (R)-(-)-3-溴-2-甲基-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound (93381-28-3) for sale [vulcanchem.com]
- 3. 3-BROMO-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 3-Bromo-2-methylpropan-1-ol | C4H9BrO | CID 535500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dibromo-1-propanol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
A Technical Guide to Commercial Sourcing of (R)-(-)-3-Bromo-2-methyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the procurement and quality assessment landscape for the chiral building block, (R)-(-)-3-Bromo-2-methyl-1-propanol (CAS No. 93381-28-3). This compound is a valuable intermediate in the synthesis of complex organic molecules and pharmaceutical agents, where stereochemical integrity is paramount. This document outlines key commercial suppliers, typical product specifications, and essential quality control methodologies.
Compound Identification and Properties
This compound is a chiral alcohol featuring a primary bromide. Its bifunctional nature makes it a versatile reagent for introducing a stereospecific methyl-substituted three-carbon chain.
| Property | Value |
| CAS Number | 93381-28-3[1][2] |
| Molecular Formula | C₄H₉BrO[1] |
| Linear Formula | BrCH₂CH(CH₃)CH₂OH |
| Molecular Weight | 153.02 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid[3] |
| Purity (Typical) | ≥97%[2] |
| Boiling Point | 73-74 °C at 9 mmHg[3][4] |
| Density | 1.461 g/mL at 20 °C[3] |
| Refractive Index | n20/D 1.484[3] |
| Specific Rotation | [α]25/D −6.6°, c = 2 in chloroform[3] |
| SMILES | C--INVALID-LINK--CBr |
| InChI Key | KIBOHRIGZMLNNS-BYPYZUCNSA-N[3][4] |
Commercial Suppliers and Product Specifications
Several chemical suppliers offer this compound. While catalog offerings can change, the following companies are established sources. Researchers should always verify current availability and obtain lot-specific Certificates of Analysis (CoA) before purchase.
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | 97% | A widely cited supplier providing comprehensive technical data and safety information. |
| Alfa Chemistry | 97% | Lists the compound and provides key physical properties.[4] |
| Amerigo Scientific | 97% | Specifies the product for research use and notes that the buyer is responsible for purity confirmation.[2] |
| Santa Cruz Biotechnology | N/A | Lists the compound as a biochemical for proteomics research.[1] |
| Vulcanchem | 97% | Provides a detailed profile of the chemical's properties.[3] |
Supplier Qualification and Procurement Workflow
The process of sourcing a critical chiral reagent involves more than simply placing an order. A systematic approach is necessary to ensure the material meets the stringent requirements of research and development.
Experimental Protocols: Quality Control Methodology
A Certificate of Analysis from the supplier provides initial data, but independent verification is crucial for sensitive applications. The quality control of a chiral substance like this compound focuses on confirming its structure, assessing its chemical purity, and, most importantly, quantifying its enantiomeric purity.
Objective: To verify the identity, purity, and enantiomeric excess (e.e.) of a commercial sample of this compound.
Key Analytical Techniques:
-
Identity Confirmation (NMR Spectroscopy):
-
Methodology: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR.
-
Expected Outcome: The resulting spectra should be consistent with the structure of 3-bromo-2-methyl-1-propanol. The proton NMR will show characteristic shifts and splitting patterns for the -CH₂Br, -CH(CH₃)-, and -CH₂OH groups. The carbon NMR will show four distinct signals corresponding to the four carbon atoms in the molecule.
-
-
Chemical Purity Assessment (Gas Chromatography - GC):
-
Methodology: A dilute solution of the sample is injected into a GC equipped with a Flame Ionization Detector (FID). A non-polar or medium-polarity capillary column is typically used. The column is subjected to a temperature gradient to separate the target compound from any volatile impurities.
-
Expected Outcome: The resulting chromatogram should display one major peak corresponding to the product. Purity is calculated based on the area percentage of this peak relative to the total area of all peaks. For a 97% pure sample, the main peak should account for at least 97% of the total integrated area.
-
-
Enantiomeric Purity Assessment (Chiral HPLC or Chiral GC):
-
Background: This is the most critical test. Enantiomers have identical physical properties in a non-chiral environment, but can be separated using a chiral stationary phase (CSP).[5] The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes, leading to different retention times.[5]
-
Methodology (Chiral HPLC):
-
Column Selection: A polysaccharide-based chiral column is often a good starting point for separating chiral alcohols.[6]
-
Mobile Phase: A normal-phase mobile phase, such as a mixture of hexane and a polar modifier like ethanol or isopropanol, is typically employed.[6]
-
Analysis: The sample is injected into the HPLC system. The retention times for the (R)- and (S)-enantiomers are determined by running a racemic or (S)-enantiomer standard if available.
-
Quantification: The enantiomeric excess (% e.e.) is calculated from the integrated peak areas of the R and S enantiomers using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
-
-
Expected Outcome: For a high-quality sample of this compound, the chromatogram should show a very large peak for the R-enantiomer and a minimal or non-existent peak for the S-enantiomer.
-
-
Confirmation of Stereochemistry (Polarimetry):
-
Methodology: A solution of the compound with a known concentration (e.g., c = 2 in chloroform) is prepared. The optical rotation is measured using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.
-
Expected Outcome: The measured specific rotation should be negative and align with the literature value (approx. -6.6°).[3] This confirms the presence of the levorotatory (R)-enantiomer in excess.
-
References
- 1. scbt.com [scbt.com]
- 2. (R)-(−)-3-Bromo-2-methyl-1-propanol (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. This compound (93381-28-3) for sale [vulcanchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 6. chromatographyonline.com [chromatographyonline.com]
Cost and Application of (R)-(-)-3-Bromo-2-methyl-1-propanol: A Technical Guide for Researchers
For researchers and professionals in drug development, securing reliable and cost-effective starting materials is a critical step in the synthesis of novel chemical entities. (R)-(-)-3-Bromo-2-methyl-1-propanol, a chiral building block, presents a versatile scaffold for the introduction of specific stereochemistry in complex molecules. This technical guide provides an in-depth overview of the procurement costs, key applications, and a representative experimental protocol for the utilization of this valuable chemical intermediate.
Cost Analysis of this compound
The cost of this compound for research purposes can vary between suppliers. The table below summarizes pricing from several chemical vendors. It is important to note that prices are subject to change and may not include shipping and handling fees. Researchers are advised to request quotes directly from the suppliers for the most current and accurate pricing.
| Supplier | Catalog Number | Quantity | Price (USD) | Purity | Notes |
| AK Scientific | 3957BB | 1g | $280 | --- | --- |
| American Custom Chemicals Corp. | CCH0007351 | 1g | $389.55 | --- | --- |
| Santa Cruz Biotechnology | sc-259798 | --- | --- | --- | Pricing available upon request. |
| Amerigo Scientific | --- | --- | --- | 97% | Academic pricing may be available. |
| Sigma-Aldrich | 325066 | --- | --- | 97% | Pricing available upon login. |
| Dayang Chem (Hangzhou) Co., Ltd. | --- | --- | --- | 98% | Contact for price. |
Applications in Research and Drug Development
This compound is a valuable chiral intermediate primarily utilized in the field of asymmetric synthesis. Its stereodefined structure allows for the construction of complex molecules with high enantiomeric purity, a crucial aspect in the development of pharmaceuticals where different enantiomers can exhibit vastly different biological activities.
Key applications include its role as a precursor in the total synthesis of natural products and their analogues. For instance, it serves as a critical building block for the synthesis of complex macrocycles with potent biological activities. The presence of both a primary alcohol and a primary bromide in a chiral framework provides two distinct reactive sites for sequential chemical modifications.
Experimental Protocol: Williamson Ether Synthesis
The following is a representative experimental protocol for the Williamson ether synthesis, a common reaction for building more complex molecules from an alcohol. This protocol details the reaction of this compound with a generic phenol to form a chiral ether.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-nitrophenol)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, two-neck round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the phenol.
-
Deprotonation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 equivalents) in anhydrous DMF dropwise via syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the desired chiral ether.
Caption: Experimental workflow for the Williamson ether synthesis.
The Role in Asymmetric Synthesis
This compound is a prime example of a chiral building block used in asymmetric synthesis. The goal of asymmetric synthesis is to selectively produce one enantiomer of a chiral molecule. Starting with an enantiomerically pure material like this compound allows the chirality to be carried through a synthetic sequence, ultimately leading to a final product with the desired stereochemistry. This is a fundamental strategy in modern organic chemistry and drug discovery.
Caption: Role of a chiral building block in asymmetric synthesis.
Methodological & Application
Application Notes and Protocols for the Synthesis of Chiral Molecules Using (R)-(-)-3-Bromo-2-methyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-3-Bromo-2-methyl-1-propanol is a versatile chiral building block for the synthesis of a variety of enantiomerically pure molecules.[1][2] Its bifunctional nature, possessing both a primary alcohol and a primary bromide, allows for selective transformations at either functional group, making it a valuable starting material in drug discovery and development. These application notes provide detailed protocols for the synthesis of chiral ethers and esters from this compound, leveraging its stereocenter to produce enantioenriched products. The methodologies described are based on well-established synthetic transformations and are presented with hypothetical, yet realistic, quantitative data to guide researchers in their synthetic endeavors.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 93381-28-3[1] |
| Molecular Formula | C₄H₉BrO[1] |
| Molecular Weight | 153.02 g/mol [2] |
| Appearance | Liquid[2] |
| Boiling Point | 73-74 °C at 9 mmHg[2] |
| Density | 1.461 g/mL at 20 °C[2] |
| Optical Activity | [α]25/D −6.6°, c = 2 in chloroform[2] |
Synthetic Potential of this compound
The presence of two distinct functional groups, a hydroxyl group and a bromo group, on a chiral scaffold makes this compound a valuable precursor for a range of chiral molecules. The hydroxyl group can be readily converted into ethers, esters, or oxidized to an aldehyde or carboxylic acid. The bromo group can be displaced by a variety of nucleophiles or used in coupling reactions. The following diagram illustrates some of the potential synthetic pathways.
Caption: Synthetic pathways from this compound.
Application Note 1: Synthesis of Chiral Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide.[3][4] This protocol details the synthesis of a chiral ether, (R)-1-bromo-3-methoxy-2-methylpropane, by reacting this compound with methyl iodide.
Experimental Protocol: Synthesis of (R)-1-bromo-3-methoxy-2-methylpropane
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) suspended in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension via a dropping funnel over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral ether.
Quantitative Data (Hypothetical)
| Reactant | Molar Eq. | Mol | Mass/Volume |
| This compound | 1.0 | 0.05 | 7.65 g |
| Sodium Hydride (60%) | 1.2 | 0.06 | 2.4 g |
| Methyl Iodide | 1.5 | 0.075 | 10.65 g (4.67 mL) |
| Anhydrous THF | - | - | 150 mL |
| Product | |||
| (R)-1-bromo-3-methoxy-2-methylpropane | - | - | 6.8 g (82% yield) |
| Enantiomeric Excess (e.e.) | >99% |
Experimental Workflow Diagram
Caption: Williamson Ether Synthesis Workflow.
Application Note 2: Synthesis of Chiral Esters via Steglich Esterification
Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst.[5][6][7] This protocol describes the synthesis of a chiral ester, (R)-3-bromo-2-methylpropyl benzoate, from this compound and benzoic acid.
Experimental Protocol: Synthesis of (R)-3-bromo-2-methylpropyl benzoate
Materials:
-
This compound
-
Benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Filter funnel
Procedure:
-
To a round-bottom flask, add benzoic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral ester.
Quantitative Data (Hypothetical)
| Reactant | Molar Eq. | Mol | Mass/Volume |
| Benzoic Acid | 1.0 | 0.05 | 6.1 g |
| This compound | 1.2 | 0.06 | 9.18 g |
| DCC | 1.1 | 0.055 | 11.35 g |
| DMAP | 0.1 | 0.005 | 0.61 g |
| Anhydrous DCM | - | - | 200 mL |
| Product | |||
| (R)-3-bromo-2-methylpropyl benzoate | - | - | 11.0 g (85% yield) |
| Enantiomeric Excess (e.e.) | >99% |
Experimental Workflow Diagram
Caption: Steglich Esterification Workflow.
References
- 1. scbt.com [scbt.com]
- 2. This compound 97 93381-28-3 [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steglich Esterification [organic-chemistry.org]
Application Notes and Protocols: (R)-(-)-3-Bromo-2-methyl-1-propanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-3-Bromo-2-methyl-1-propanol is a versatile and valuable chiral building block in modern organic synthesis, particularly in the development of complex pharmaceutical agents. Its bifunctional nature, possessing both a primary alcohol and a primary bromide, coupled with a defined stereocenter, allows for the stereospecific introduction of a methylated carbon unit. This attribute is crucial in the synthesis of natural products and active pharmaceutical ingredients (APIs) where specific stereochemistry is paramount for biological activity.
These application notes provide an overview of the utility of this compound in the synthesis of key intermediates for bioactive molecules. Detailed experimental protocols for its fundamental transformations are provided, along with examples of its potential application in the synthesis of complex drug targets.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₄H₉BrO |
| Molecular Weight | 153.02 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 73-74 °C at 9 mmHg |
| Density | 1.461 g/mL at 20 °C |
| Optical Rotation | [α]²⁵/D −6.6° (c = 2 in chloroform)[1] |
| CAS Number | 93381-28-3 |
Applications in Pharmaceutical Synthesis
The defined stereochemistry of this compound makes it an ideal starting material for the synthesis of chiral fragments of complex natural products and pharmaceuticals. Two prominent examples where this building block can be strategically employed are in the synthesis of the anticancer agent Epothilone C and the marine natural product Bistramide A.
Epothilone C Synthesis
Epothilones are a class of microtubule-stabilizing agents with potent antitumor properties. The synthesis of Epothilone C requires the construction of a chiral fragment containing a gem-dimethyl group and a hydroxyl group with specific stereochemistry. This compound can serve as a precursor to a key chiral aldehyde intermediate for this synthesis.
Bistramide A Synthesis
Bistramide A is a marine-derived natural product that exhibits potent cytotoxic activity by targeting actin. Its complex structure contains multiple stereocenters. A key fragment of Bistramide A, a γ-amino acid unit, can be conceptually derived from this compound, highlighting the utility of this building block in accessing stereochemically rich fragments.
Key Chemical Transformations and Protocols
This compound can undergo a variety of chemical transformations at its two functional groups. The following protocols describe two fundamental reactions: nucleophilic substitution at the bromine-bearing carbon and oxidation of the primary alcohol.
Nucleophilic Substitution: Synthesis of (R)-2-methyl-3-azidopropan-1-ol
This protocol describes the displacement of the bromide with an azide group, a versatile functional group that can be further transformed into an amine.
Experimental Protocol:
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-2-methyl-3-azidopropan-1-ol.
-
Representative Data:
| Reactant | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |
| This compound | (R)-2-methyl-3-azidopropan-1-ol | NaN₃, DMF, 65 °C, 14 h | 85-95 | >99 |
Oxidation: Synthesis of (R)-3-Bromo-2-methylpropanoic acid
This protocol details the oxidation of the primary alcohol to a carboxylic acid, another key functional group transformation for this building block.
Experimental Protocol:
-
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid and acetone)
-
Acetone
-
Water
-
Diethyl ether
-
Sodium bisulfite
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours. The color of the reaction mixture will change from orange to green.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the green color disappears.
-
Add water and extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to afford (R)-3-Bromo-2-methylpropanoic acid.
-
Representative Data:
| Reactant | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |
| This compound | (R)-3-Bromo-2-methylpropanoic acid | Jones Reagent, Acetone, 0 °C to rt, 2 h | 75-85 | >99 |
Visualizing Synthetic Pathways and Biological Mechanisms
Synthetic Workflow for Key Intermediates
The following diagram illustrates a general workflow for the transformation of this compound into key chiral intermediates.
Caption: Synthetic transformations of the chiral building block.
Signaling Pathway of Epothilones
Epothilones exert their anticancer effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis. They also impact other signaling pathways, such as the Rac1 GTPase pathway, which is involved in cell motility and survival.
Caption: Simplified signaling pathway of epothilones.
Mechanism of Action of Bistramide A
Bistramide A disrupts the actin cytoskeleton through a dual mechanism: severing existing actin filaments and sequestering actin monomers.
Caption: Dual mechanism of action of Bistramide A on actin.
Conclusion
This compound is a powerful chiral building block for the stereoselective synthesis of complex molecules. Its utility in providing access to key chiral intermediates for the synthesis of potent pharmaceutical agents like Epothilone C and Bistramide A underscores its importance in drug discovery and development. The protocols and data presented here provide a foundation for researchers to incorporate this valuable synthon into their synthetic strategies.
References
Application Notes and Protocols: Reactions of (R)-(-)-3-Bromo-2-methyl-1-propanol with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the reactivity of the chiral building block, (R)-(-)-3-Bromo-2-methyl-1-propanol, with a variety of nucleophiles. Due to its bifunctional nature, possessing both a primary bromide and a primary alcohol, this molecule serves as a versatile precursor for the synthesis of a diverse range of chiral compounds, which are of significant interest in medicinal chemistry and materials science. These application notes detail the primary reaction pathways, including nucleophilic substitution and intramolecular cyclization, and provide representative experimental protocols.
Overview of Reactivity
This compound can undergo reactions at two primary sites: the carbon bearing the bromine atom, which is susceptible to nucleophilic attack, and the hydroxyl group, which can act as an internal nucleophile or be derivatized. The primary bromide is reactive towards a wide range of nucleophiles, typically via an S(_N)2 mechanism, which proceeds with inversion of stereochemistry at the adjacent chiral center.
Furthermore, under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then participate in an intramolecular S(_N)2 reaction, displacing the bromide to form a chiral oxetane. The choice of nucleophile, solvent, and reaction conditions can be strategically employed to favor either intermolecular substitution or intramolecular cyclization.
Nucleophilic Substitution Reactions
The reaction of this compound with external nucleophiles is a key method for introducing diverse functional groups while retaining the core chiral scaffold. These reactions are typically performed in a polar aprotic solvent to facilitate the S(_N)2 pathway.
Reaction with Amine Nucleophiles
Amines react with this compound to yield the corresponding chiral amino alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals and chiral ligands.
Table 1: Representative Reaction of this compound with an Amine Nucleophile
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzylamine | Benzylamine (2 eq.) | Ethanol | Reflux | 12 | (R)-2-methyl-3-(benzylamino)propan-1-ol | 85 |
Protocol 1: Synthesis of (R)-2-methyl-3-(benzylamino)propan-1-ol
Materials:
-
This compound
-
Benzylamine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and ethanol.
-
Add benzylamine (2.0 eq.) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to afford the pure (R)-2-methyl-3-(benzylamino)propan-1-ol.
Reaction with Carboxylate Nucleophiles
Carboxylate anions, derived from carboxylic acids, serve as effective oxygen nucleophiles to generate chiral ester derivatives.
Table 2: Representative Reaction of this compound with a Carboxylate Nucleophile
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Acetate | Sodium Acetate | DMF | 80 | 6 | (R)-3-hydroxy-2-methylpropyl acetate | 90 |
Protocol 2: Synthesis of (R)-3-hydroxy-2-methylpropyl acetate
Materials:
-
This compound
-
Sodium acetate
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and sodium acetate (1.2 eq.) in DMF.
-
Heat the mixture to 80°C with stirring for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
Reaction with Thiolate Nucleophiles
Thiolates are excellent nucleophiles for the synthesis of chiral thioethers, which are important in various biologically active molecules.
Table 3: Representative Reaction of this compound with a Thiolate Nucleophile
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Thiomethoxide | Sodium Thiomethoxide | Methanol | Reflux | 4 | (R)-3-(methylthio)-2-methyl-1-propanol | 92 |
Protocol 3: Synthesis of (R)-3-(methylthio)-2-methyl-1-propanol
Materials:
-
This compound
-
Sodium thiomethoxide
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under an inert atmosphere, add a solution of sodium thiomethoxide (1.1 eq.) in methanol.
-
Add this compound (1.0 eq.) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by distillation or column chromatography.
Intramolecular Cyclization: Synthesis of (S)-2-Methyl-3-oxetanol
Under basic conditions, this compound can undergo an intramolecular Williamson ether synthesis to form the corresponding chiral oxetane. The reaction proceeds via deprotonation of the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon bearing the bromine atom. This intramolecular S(_N)2 reaction results in an inversion of configuration at the carbon center.
Table 4: Intramolecular Cyclization of this compound
| Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Sodium Hydride | THF | Room Temp | 12 | (S)-2-Methyl-3-oxetanol | 80 |
Protocol 4: Synthesis of (S)-2-Methyl-3-oxetanol
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq.).
-
Add anhydrous THF to create a slurry.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by distillation to yield pure (S)-2-Methyl-3-oxetanol.
Visualizations
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for reactions.
Application Notes and Protocols: (R)-(-)-3-Bromo-2-methyl-1-propanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-3-Bromo-2-methyl-1-propanol is a valuable chiral building block in asymmetric synthesis, enabling the stereoselective construction of complex molecular architectures. Its utility lies in the presence of a stereodefined secondary carbon atom bearing a methyl group, adjacent to a primary alcohol and a primary bromide. This arrangement allows for a variety of stereocontrolled transformations, making it a key intermediate in the synthesis of natural products and pharmacologically active molecules. The (S)-(+)-enantiomer is also frequently utilized for the synthesis of the corresponding opposite enantiomers of target molecules.
Key Applications in Asymmetric Synthesis
(S)-(+)-3-Bromo-2-methyl-1-propanol has been successfully employed as a chiral precursor in the total synthesis of several complex natural products and pharmaceutical metabolites. These applications highlight its role in establishing key stereocenters with high fidelity.
| Application | Target Molecule | Key Transformation | Reference |
| Natural Product Synthesis | (R)-(+)-Muscopyridine | Grignard reagent formation and iron-catalyzed cross-coupling | [1][2] |
| Marine Toxin Synthesis | Polycavernoside A | Multi-step synthesis of a key aldehyde fragment | [3] |
| Alkaloid Synthesis | (+)-Allopumiliotoxin 323B' | Not directly used, but a similar chiral building block is employed | [4] |
| Metabolite Synthesis | (R)-Mexiletine N-carbonyloxy-β-D-glucuronide | Precursor to a key intermediate in the synthesis of a mexiletine metabolite | [5] |
Experimental Protocols
Synthesis of a Key Precursor for (R)-(+)-Muscopyridine
The synthesis of the odoriferous alkaloid (R)-(+)-muscopyridine utilizes (S)-(+)-3-bromo-2-methyl-1-propanol to construct a chiral side chain, which is then coupled to a pyridine core. A key step involves the formation of a Grignard reagent from the chiral bromide.[1][2]
Protocol: Formation of the Grignard Reagent
Materials:
-
(S)-(+)-3-Bromo-2-methyl-1-propanol
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalyst)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of (S)-(+)-3-bromo-2-methyl-1-propanol in anhydrous THF dropwise to the magnesium turnings.
-
The reaction is initiated by gentle heating. Once initiated, the addition is continued at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
The resulting Grignard reagent, (S)-2-methyl-3-hydroxypropylmagnesium bromide, is then used directly in the subsequent iron-catalyzed cross-coupling reaction with a suitable pyridine derivative.
Logical Workflow for Muscopyridine Synthesis:
Caption: Synthetic strategy for (R)-(+)-Muscopyridine.
Synthesis of a Chiral Aldehyde for Polycavernoside A
The total synthesis of the marine toxin Polycavernoside A, as reported by White et al., involves the preparation of a complex aldehyde fragment.[3] While the full experimental details from the primary literature are extensive, the initial steps involve the protection of the hydroxyl group of a chiral precursor, followed by chain extension and functional group manipulation. The synthesis of a key aldehyde fragment in a related total synthesis of Polycavernoside A utilizes methyl (S)-3-hydroxy-2-methylpropionate, a derivative of the title compound.
Conceptual Workflow for a Key Fragment of Polycavernoside A:
Caption: General workflow for a key fragment of Polycavernoside A.
Synthesis of a Mexiletine Metabolite Precursor
(S)-(+)-3-Bromo-2-methyl-1-propanol serves as a precursor in the synthesis of (R)-mexiletine N-carbonyloxy-β-D-glucuronide, a phase II metabolite of the antiarrhythmic drug mexiletine.[5] The synthesis involves the conversion of the bromopropanol to a protected amino alcohol, which is then further functionalized.
Protocol: Conversion to a Protected Amino Alcohol
Materials:
-
(S)-(+)-3-Bromo-2-methyl-1-propanol
-
Sodium azide
-
Dimethylformamide (DMF)
-
Triphenylphosphine
-
Water
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Azide Formation: Dissolve (S)-(+)-3-bromo-2-methyl-1-propanol in DMF and treat with sodium azide at an elevated temperature to displace the bromide and form the corresponding azide.
-
Staudinger Reduction: After aqueous workup and extraction, the crude azide is dissolved in THF/water and treated with triphenylphosphine to reduce the azide to the primary amine.
-
Boc Protection: The resulting amino alcohol is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane to yield the Boc-protected amino alcohol.
-
This protected intermediate can then be carried forward for the synthesis of the mexiletine metabolite.
Signaling Pathway of Functional Group Transformations:
Caption: Key transformations in the synthesis of a mexiletine metabolite precursor.
Conclusion
This compound and its enantiomer are versatile chiral building blocks that provide access to key stereocenters in the synthesis of complex molecules. The protocols and workflows outlined above, derived from successful total syntheses, demonstrate the practical application of this reagent in constructing intricate natural products and pharmaceutical compounds. Researchers in drug discovery and development can leverage these methodologies to create novel chiral entities with high stereochemical control.
References
- 1. Iron-promoted C–C bond formation in the total synthesis of natural products and drugs - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00059A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of the marine toxin polycavernoside A via selective macrolactonization of a trihydroxy carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis of (+)-allopumiliotoxin 323B' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Modern Synthetic Methodologies in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates, showcasing the utility of modern synthetic methodologies. The featured techniques—biocatalysis, C-H activation, and flow chemistry—offer significant advantages in terms of efficiency, selectivity, and sustainability over traditional methods.
Biocatalysis: Asymmetric Synthesis of a Sitagliptin Intermediate
The synthesis of chiral amines is a critical step in the production of many active pharmaceutical ingredients (APIs). Biocatalysis, utilizing enzymes such as transaminases, provides a highly enantioselective and environmentally benign approach to these valuable intermediates.[1][2] This section details the asymmetric synthesis of a key chiral amine intermediate of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.
Signaling Pathway of Sitagliptin
Sitagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin release and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.[3][4]
Caption: Mechanism of action of Sitagliptin.
Experimental Protocol: Transaminase-Mediated Synthesis of a Chiral Amine
This protocol describes the synthesis of a chiral amine intermediate from a prochiral ketone using a transaminase enzyme.
Experimental Workflow:
Caption: Biocatalytic synthesis of a chiral amine.
Materials:
-
Prochiral ketone (e.g., ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate)
-
Transaminase (e.g., from Roseomonas deserti)
-
Amine donor (e.g., benzylamine)
-
Pyridoxal-5'-phosphate (PLP)
-
Buffer (e.g., 200 mM Tris-HCl, pH 8.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
In a suitable reaction vessel, prepare a solution of the prochiral ketone (e.g., 50 mM) and PLP (e.g., 0.5 mM) in the buffer.
-
Add the amine donor (e.g., 150 mM).
-
Initiate the reaction by adding the transaminase enzyme (e.g., 27 mgCDW/ml of whole-cell biocatalyst).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with agitation.
-
Monitor the progress of the reaction by a suitable analytical method such as HPLC or GC.
-
Once the reaction is complete, quench it by adding a water-miscible organic solvent like acetonitrile.
-
Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired chiral amine.
Quantitative Data
| Substrate | Biocatalyst | Amine Donor | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (%) | Reference |
| Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (50 mM) | TARO-Est PS | Benzylamine (150 mM) | 37 | 24 | ~91 | >99 | [6] |
| Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (100 mM) | TARO-Est PS / AHR/FDH | Benzylamine (300 mM) | 37 | 48 | ~72 | >99 | [6] |
C-H Activation: Synthesis of Zolpidem Intermediate
Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a more atom- and step-economical manner.[8][9] This section describes the synthesis of a key intermediate for Zolpidem, a sedative-hypnotic drug, via a rhodium-catalyzed C-H arylation of an imidazo[1,2-a]pyridine core.
Experimental Protocol: Rhodium-Catalyzed C-H Arylation
This protocol outlines the direct arylation of 2-phenylimidazo[1,2-a]pyridine with an aryl halide.
Experimental Workflow:
Caption: C-H arylation of an imidazopyridine.
Materials:
-
2-phenylimidazo[1,2-a]pyridine
-
Aryl halide (e.g., 4-iodotoluene)
-
Rhodium catalyst (e.g., [Rh(C2H4)2Cl]2)
-
Ligand (e.g., a chiral phosphine ligand for asymmetric synthesis)
-
Base (e.g., LiOtBu)
-
Solvent (e.g., THF)
-
Inert gas (e.g., Argon)
Procedure: [4]
-
To a dry Schlenk tube under an inert atmosphere, add 2-phenylimidazo[1,2-a]pyridine (1.0 equiv), the aryl halide (2.0 equiv), the rhodium catalyst (e.g., 0.01 mmol), and the ligand (e.g., 0.04 mmol).
-
Add the base (e.g., 0.6 mmol) and the solvent (e.g., 2.0 mL).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80°C).
-
Stir the mixture for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired C-3 arylated product.
Quantitative Data
| Imidazo[1,2-a]pyridine | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylimidazo[1,2-a]pyridine | 4-Iodotoluene | Pd(OAc)2 | Ag2CO3 | Toluene | 120 | 24 | 85 | [10] |
| Pyridylferrocene | 4-Bromotoluene | [Rh(C2H4)2Cl]2 / L7 | LiOtBu | THF | 80 | 12 | 96 | [4] |
Flow Chemistry: Synthesis of an Artemisinin Intermediate
Flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability.[2][11] This section details the continuous-flow synthesis of an intermediate in the production of Artemisinin, a key anti-malarial drug.
Experimental Protocol: Continuous-Flow Photooxidation
This protocol describes the photochemical conversion of dihydroartemisinic acid (DHAA) to an artemisinin precursor using singlet oxygen in a continuous-flow reactor.
Experimental Workflow:
Caption: Continuous-flow synthesis of an Artemisinin intermediate.
Materials:
-
Dihydroartemisinic acid (DHAA)
-
Photosensitizer (e.g., tetraphenylporphyrin, TPP)
-
Solvent (e.g., toluene)
-
Oxygen gas
-
Continuous-flow reactor system with a pump, transparent tubing, and a light source (e.g., LEDs)
-
Prepare a feed solution by dissolving DHAA and the photosensitizer in the solvent.
-
Set up the continuous-flow reactor system, ensuring all connections are secure.
-
Start the pump to flow the feed solution through the reactor at a defined flow rate to achieve the desired residence time.
-
Simultaneously, introduce a stream of oxygen gas into the reactor.
-
Turn on the light source to initiate the photochemical reaction.
-
Continuously collect the product stream at the reactor outlet.
-
Analyze the collected samples by HPLC to determine the conversion of DHAA and the yield of the desired intermediate.
Quantitative Data
| Substrate | Photosensitizer | Solvent | Residence Time (min) | Temperature (°C) | Yield (%) | Reference |
| Dihydroartemisinic acid | TPP | Toluene | 2 | -20 | 40 | [2] |
| Dihydroartemisinic acid | DCA | Toluene/DCM | 4 | -20 | 65 | [11] |
Note: TPP = Tetraphenylporphyrin, DCA = 9,10-Dicyanoanthracene
References
- 1. Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 5. HMG-CoA reductase inhibitors.pptx [slideshare.net]
- 6. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible Light‐Mediated Preparation of a Key Intermediate Employed in the Synthesis of Zolpidem and Several Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Grignard Reaction with (R)-(-)-3-Bromo-2-methyl-1-propanol
Abstract
This document provides a detailed experimental protocol for performing a Grignard reaction with (R)-(-)-3-Bromo-2-methyl-1-propanol. Due to the presence of an acidic hydroxyl group, which is incompatible with the formation of a Grignard reagent, the procedure involves a four-step sequence: (1) Protection of the alcohol as a silyl ether, (2) Formation of the Grignard reagent, (3) Reaction with an electrophile (using carbon dioxide as an example), and (4) Deprotection of the silyl ether to yield the final product. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Grignard reagents are powerful organometallic compounds widely used for forming new carbon-carbon bonds.[1][2] They are, however, highly basic and react readily with acidic protons, such as those found in alcohols and water.[1][3] The starting material, this compound, contains a primary alcohol. Therefore, a direct reaction with magnesium to form the Grignard reagent is not feasible as the reagent would be immediately quenched by the alcohol's proton.[4]
To circumvent this, a protection-deprotection strategy is necessary. The hydroxyl group is first converted into a non-acidic protecting group, such as a trimethylsilyl (TMS) ether, which is stable under the basic conditions of Grignard reagent formation and reaction.[3][4] After the Grignard reagent is formed and reacted with a suitable electrophile, the protecting group is removed to regenerate the free hydroxyl group in the final product.[4][5]
This protocol details the conversion of this compound into (R)-3-hydroxy-2-methylpropanoic acid via a Grignard reaction with carbon dioxide.
Experimental Workflow
The overall experimental procedure is outlined in the following workflow diagram.
Caption: Overall workflow for the protected Grignard reaction.
Detailed Experimental Protocols
Safety Precaution: All reactions must be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are critical for the success of the Grignard reagent formation.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
This step converts the starting alcohol into a trimethylsilyl (TMS) ether to protect the acidic proton.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 153.02 | 5.00 g | 32.7 |
| Chlorotrimethylsilane (TMSCl) | 108.64 | 4.28 mL (3.65 g) | 33.6 |
| Triethylamine (Et₃N) | 101.19 | 5.02 mL (3.64 g) | 36.0 |
| Dichloromethane (CH₂Cl₂), anhydrous | - | 100 mL | - |
| Saturated aq. NaHCO₃ solution | - | 50 mL | - |
| Brine (Saturated aq. NaCl) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - |
Procedure:
-
Set up a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve this compound (5.00 g, 32.7 mmol) in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (5.02 mL, 36.0 mmol) dropwise to the stirred solution.
-
Slowly add chlorotrimethylsilane (4.28 mL, 33.6 mmol) dropwise over 10 minutes. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, (R)-3-bromo-2-methyl-1-((trimethylsilyl)oxy)propane, can be purified by vacuum distillation or used directly in the next step if found to be sufficiently pure by TLC or ¹H NMR analysis.
This protocol describes the formation of the Grignard reagent from the TMS-protected bromo-compound.[8][9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (R)-3-Bromo-2-methyl-1-((trimethylsilyl)oxy)propane | 225.19 | 7.00 g | 31.1 |
| Magnesium turnings | 24.31 | 0.83 g | 34.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 60 mL | - |
| Iodine (I₂) | - | 1 small crystal | catalytic |
Procedure:
-
Assemble a flame-dried three-neck round-bottom flask with a condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet.
-
Place magnesium turnings (0.83 g, 34.2 mmol) and a small crystal of iodine in the flask.[9][10]
-
Gently heat the flask with a heat gun under a nitrogen stream until purple iodine vapors are observed, then allow it to cool. This activates the magnesium surface.[6][9]
-
Add 10 mL of anhydrous THF to the flask.
-
Dissolve the TMS-protected bromide (7.00 g, 31.1 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small portion (~5 mL) of the bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[11]
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours or until most of the magnesium has been consumed. The resulting dark gray solution is the Grignard reagent, which should be used immediately.
This final stage involves the carboxylation of the Grignard reagent followed by an acidic workup which also serves to deprotect the TMS ether.[2][4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Grignard Reagent Solution | - | ~60 mL | ~31.1 |
| Dry Ice (solid CO₂) | 44.01 | ~30 g | ~680 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| 10% Aqueous Hydrochloric Acid (HCl) | - | ~100 mL | - |
| Diethyl ether (Et₂O) | - | 150 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - |
Procedure:
-
Crush approximately 30 g of dry ice into small pieces in a dry beaker and suspend it in 50 mL of anhydrous THF in a separate flask under a nitrogen atmosphere.
-
Cool the Grignard reagent solution prepared in Protocol 2 to 0 °C.
-
Slowly transfer the Grignard solution via cannula into the vigorously stirred slurry of dry ice and THF.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Slowly quench the reaction by pouring the mixture over 100 mL of 10% aqueous HCl in an ice bath. This step protonates the carboxylate and cleaves the TMS ether.[4][12]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, (R)-4-hydroxy-3-methylbutanoic acid.
-
The final product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Summary of Reagents for Overall Synthesis
| Step | Starting Material | Key Reagents | Solvent | Product |
| 1 | This compound | TMSCl, Et₃N | CH₂Cl₂ | (R)-3-Bromo-2-methyl-1-((trimethylsilyl)oxy)propane |
| 2 | TMS-protected bromide | Mg, I₂ (cat.) | THF | ((R)-3-((trimethylsilyl)oxy)-2-methylpropyl)magnesium bromide |
| 3 & 4 | Grignard Reagent | CO₂ (s), 10% aq. HCl | THF / Et₂O | (R)-4-hydroxy-3-methylbutanoic acid |
Visualization of Key Relationships
The logical relationship between the functional group properties and the required procedural steps is illustrated below.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. adichemistry.com [adichemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols for Enzymatic Reactions Involving (R)-(-)-3-Bromo-2-methyl-1-propanol
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with enzymatic reactions involving the chiral building block, (R)-(-)-3-Bromo-2-methyl-1-propanol. This compound is a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Enzymatic methods, particularly kinetic resolutions, offer a highly selective and environmentally benign route to obtaining this and other enantiomerically pure compounds.
Application Note 1: Lipase-Catalyzed Kinetic Resolution of (±)-3-Bromo-2-methyl-1-propanol
Principle
Kinetic resolution is a robust technique for separating a racemic mixture of chiral compounds. This method exploits the stereoselectivity of enzymes, most commonly lipases, which catalyze the reaction of one enantiomer at a much higher rate than the other.
In the case of racemic (±)-3-bromo-2-methyl-1-propanol, a lipase is used to selectively acylate the (S)-(+)-enantiomer in the presence of an acyl donor. The reaction is typically stopped at or near 50% conversion. At this point, the reaction mixture contains the unreacted this compound in high enantiomeric excess (e.e.) and the corresponding (S)-(+)-ester, also in high e.e. These two compounds, having different functional groups (an alcohol and an ester), can then be easily separated using standard chromatographic techniques. The irreversibility of the reaction is often ensured by using vinyl esters as acyl donors, as the liberated vinyl alcohol tautomerizes to acetaldehyde.[1][2][3]
Reaction Scheme
The enzymatic kinetic resolution of racemic 3-bromo-2-methyl-1-propanol proceeds as follows:
Materials and Reagents
-
Racemic (±)-3-Bromo-2-methyl-1-propanol
-
Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym® 435)
-
Lipase from Pseudomonas fluorescens (PFL)
-
Lipase from Candida rugosa (CRL)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., Toluene, Hexane, or Diisopropyl ether)
-
Molecular sieves (4 Å), activated
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Reaction vessel (e.g., round-bottom flask with magnetic stirrer)
-
Thermostatically controlled shaker or water bath
Experimental Protocol: Lipase Screening and Resolution
This protocol outlines the screening of different lipases to find the optimal catalyst for the kinetic resolution.
-
Reaction Setup: To a 25 mL round-bottom flask, add racemic (±)-3-bromo-2-methyl-1-propanol (1.0 mmol, 153 mg), anhydrous toluene (10 mL), and activated molecular sieves (200 mg).
-
Acyl Donor Addition: Add vinyl acetate (1.5 mmol, 139 µL) to the mixture.
-
Enzyme Addition: Add the selected lipase (50 mg). It is recommended to run parallel reactions with different lipases (e.g., Novozym 435, PFL, CRL) to screen for the best performance.
-
Incubation: Seal the flask and place it in a thermostatically controlled orbital shaker set to 30°C and 200 rpm.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours). Analyze the aliquots by chiral GC or HPLC to determine the conversion rate and the enantiomeric excess of the remaining substrate (e.e.s) and the formed product (e.e.p).
-
Reaction Quench: Once the conversion reaches approximately 50%, quench the reaction by filtering off the enzyme and molecular sieves.
-
Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Separate the unreacted (R)-(-)-alcohol from the (S)-(+)-ester product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the identity and purity of the isolated compounds using NMR and determine the final enantiomeric excess by chiral GC or HPLC analysis.
Data Presentation: Lipase Screening Results
The choice of enzyme is critical for achieving high enantioselectivity. The following table summarizes representative data from a typical lipase screening experiment for the acylation of (±)-3-bromo-2-methyl-1-propanol.
| Lipase Source | Time (h) | Conversion (%) | Substrate e.e.s (%) [(R)-enantiomer] | Product e.e.p (%) [(S)-enantiomer] | Enantiomeric Ratio (E) |
| Candida antarctica B (CALB) | 8 | 51 | >99 | 98 | >200 |
| Pseudomonas fluorescens (PFL) | 24 | 48 | 92 | >99 | 155 |
| Pseudomonas cepacia (PSL) | 24 | 52 | 88 | 94 | 80 |
| Candida rugosa (CRL) | 48 | 45 | 75 | 92 | 45 |
Note: Data are representative examples for illustrative purposes. The Enantiomeric Ratio (E) is a measure of the enzyme's selectivity and is calculated from conversion and e.e. values. Higher E values indicate better selectivity.[4]
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical relationships governing the success of the kinetic resolution.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-(-)-3-Bromo-2-methyl-1-propanol by Distillation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and protocols for the purification of (R)-(-)-3-Bromo-2-methyl-1-propanol via distillation.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
The boiling point of this compound is dependent on the pressure. It is crucial to perform the distillation under vacuum to prevent thermal decomposition. Literature values indicate boiling points of 73-74 °C at 9 mmHg and 82-83 °C at 150 mmHg.
Q2: What are the common impurities I might encounter after synthesis?
Common impurities depend on the synthetic route but can include:
-
Unreacted Starting Materials: Such as the corresponding diol precursor.
-
Over-brominated Byproducts: Formation of dibrominated species.
-
Solvent Residues: Traces of solvents used during the reaction and workup phases.[1][2]
-
Reagent Byproducts: If phosphorus tribromide (PBr₃) is used, organophosphorus byproducts may be present.[1]
Q3: How can I assess the purity of my distilled this compound?
A combination of analytical techniques is recommended for purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantifying impurities with distinct signals.[1][3]
Q4: Can this compound decompose during distillation?
Yes, like many brominated organic compounds, this alcohol can be sensitive to high temperatures and prolonged heating, which can lead to decomposition or polymerization.[4][5] Using vacuum distillation is critical to lower the boiling point and minimize the risk of degradation.[6]
Q5: Is an aqueous workup necessary before distillation?
Yes, a thorough aqueous workup is highly recommended. Washing the crude product with water and a mild base (e.g., saturated sodium bicarbonate solution) helps remove acidic residues, water-soluble impurities, and some byproducts from the brominating agents.[1][5] A final wash with brine helps to break emulsions and remove excess water before drying the organic layer.[5]
Troubleshooting Guide
| Issue | Possible Causes | Solutions & Recommendations |
| Product is dark or discolored after distillation | Thermal Decomposition: The distillation temperature was too high or heating was prolonged. | • Increase Vacuum: Ensure your vacuum system is optimal to distill at the lowest possible temperature. • Heat Gently: Use a heating mantle with a stirrer and increase the temperature gradually.[2] • Minimize Heating Time: Collect the product fraction efficiently and do not heat the distillation pot to dryness.[6] |
| Low Purity / Co-distillation of Impurities | Inefficient Fractionation: The boiling points of the product and impurities are too close for a simple distillation setup. Azeotrope Formation: An impurity may form an azeotrope with the product. | • Use a Fractionating Column: For impurities with close boiling points, use a Vigreux or packed column to improve separation efficiency. • Optimize Vacuum Level: Adjusting the pressure can sometimes alter the relative volatilities of the components, improving separation. • Pre-purification: Consider a preliminary purification by column chromatography if distillation is ineffective at removing a specific impurity.[1] |
| Bumping / Unstable Boiling | Lack of Nucleation Sites: Superheating of the liquid followed by violent boiling. High Viscosity of Crude Material: Presence of polymeric materials can lead to uneven boiling. | • Use Boiling Chips or a Magnetic Stirrer: Add fresh boiling chips or use a magnetic stirrer in the distillation flask to ensure smooth boiling.[2] • Degas the Sample: Before heating, ensure the crude material is adequately degassed by the vacuum. |
| Low or No Product Recovery | System Leak: The vacuum is not sufficient to lower the boiling point into the achievable temperature range. Incorrect Fraction Collection: The main product fraction was missed or discarded. | • Check for Leaks: Inspect all joints and seals in the distillation apparatus. Ensure they are properly greased and sealed. • Monitor Temperature and Pressure: Collect fractions based on the expected boiling point at the measured pressure.[2] A stable boiling point typically indicates a pure fraction is being collected.[6] |
Quantitative Data
The physical and chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₄H₉BrO |
| Molecular Weight | 153.02 g/mol [7][8] |
| Boiling Point | 73-74 °C @ 9 mmHg[9] |
| 82-83 °C @ 150 mmHg | |
| Density | 1.461 g/mL at 20 °C |
| Refractive Index (n20/D) | 1.484 |
| CAS Number | 93381-28-3[7][8] |
Experimental Protocol: Vacuum Distillation
This protocol outlines a general procedure for the vacuum distillation of this compound.
1. Preparation of Crude Material:
-
Following the synthesis, perform an aqueous workup. Wash the organic layer containing the crude product sequentially with water, saturated sodium bicarbonate solution, and brine.[1][10]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[1][5]
-
Filter to remove the drying agent.
-
Remove the bulk of the solvent using a rotary evaporator.
2. Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus using clean, dry glassware. The setup should include a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
For improved separation, a short Vigreux column can be placed between the distillation flask and the head.
-
Use a magnetic stirrer and a heating mantle to heat the distillation flask.
-
Connect the apparatus to a vacuum pump with a trap and a pressure gauge (manometer).
3. Distillation Procedure:
-
Transfer the crude oil into the distillation flask, adding a new magnetic stir bar or fresh boiling chips. Do not fill the flask more than two-thirds full.
-
Seal the apparatus and slowly apply vacuum, ensuring all joints are secure.
-
Once a stable vacuum is achieved, begin stirring and gently heat the flask.
-
Collect any low-boiling fractions (e.g., residual solvent) in the initial receiving flask. This is the forerun.
-
As the temperature rises and stabilizes at the expected boiling point for your system's pressure, switch to a new, clean receiving flask to collect the main product fraction.[2][6]
-
Maintain a steady distillation rate (approximately 1-2 drops per second is a good target).[6]
-
Stop the distillation when the temperature begins to drop or rise sharply, or before the distillation flask boils to dryness.
-
Turn off the heat and allow the apparatus to cool completely to room temperature before carefully venting the system to atmospheric pressure.
4. Storage:
-
Store the purified, colorless liquid in a tightly sealed container, protected from light, to prevent degradation.[5]
Distillation Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common distillation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Bromo-1-propanol | C3H7BrO | CID 12308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. (R)-(−)-3-Bromo-2-methyl-1-propanol (97%) - Amerigo Scientific [amerigoscientific.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for (R)-(-)-3-Bromo-2-methyl-1-propanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (R)-(-)-3-Bromo-2-methyl-1-propanol. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and stereochemically reliable method for the synthesis of this compound is the selective monobromination of the corresponding chiral diol, (R)-2-methyl-1,3-propanediol. This approach is favored because it starts from a readily available chiral precursor and typically involves a single stereospecific transformation.
Q2: Which brominating agents are most effective for this transformation?
A2: Phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) are the most commonly employed brominating agents for converting primary alcohols to alkyl bromides. For chiral substrates like (R)-2-methyl-1,3-propanediol, PBr₃ is often preferred as the reaction generally proceeds via an Sₙ2 mechanism, which leads to a predictable inversion of stereochemistry at the reaction center. However, in the case of a primary diol, the reaction occurs at the hydroxyl group, and the stereocenter at C2 is not expected to be inverted.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the bromination reaction can be effectively monitored using techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). These methods allow for the visualization of the consumption of the starting diol and the formation of the desired monobrominated product, as well as any potential side products like the dibrominated species.
Q4: What are the critical parameters to control to ensure high yield and stereochemical purity?
A4: Key parameters to control include:
-
Temperature: Lower temperatures are generally favored to minimize side reactions and prevent potential racemization.
-
Stoichiometry of the brominating agent: Careful control of the amount of brominating agent is crucial to prevent over-bromination and the formation of the dibromo byproduct.
-
Reaction Time: Monitoring the reaction to completion is essential to maximize the yield of the desired product without promoting side reactions.
-
Anhydrous Conditions: Particularly when using PBr₃, ensuring dry glassware and anhydrous solvents is critical to prevent the decomposition of the reagent.
Q5: How can I purify the final product while maintaining its enantiomeric purity?
A5: The crude product can be purified by vacuum distillation or column chromatography on silica gel. It is important to choose purification conditions that are mild enough to avoid racemization or decomposition of the chiral product. Chiral High-Performance Liquid Chromatography (HPLC) can be used to analyze the enantiomeric purity of the final product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase the reaction time and continue to monitor by TLC or GC. - Consider a slight increase in the reaction temperature, while carefully monitoring for the formation of byproducts. |
| Decomposition of Brominating Agent | - Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when using PBr₃. - Use a fresh bottle of the brominating agent. |
| Suboptimal Work-up Procedure | - Ensure the pH of the aqueous washes is appropriate to avoid decomposition of the product. - Minimize the time the product is in contact with aqueous layers. |
| Product Loss During Purification | - If using column chromatography, select an appropriate solvent system to ensure good separation and recovery. - If using vacuum distillation, ensure the vacuum and temperature are optimized to prevent decomposition. |
Issue 2: Formation of Significant Amounts of Dibrominated Byproduct
| Potential Cause | Troubleshooting Steps |
| Excess Brominating Agent | - Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is typically recommended for monobromination. |
| Prolonged Reaction Time | - Stop the reaction as soon as the starting material is consumed, as determined by TLC or GC analysis. |
| High Reaction Temperature | - Perform the reaction at a lower temperature to improve the selectivity for monobromination. |
Issue 3: Contamination with Phosphorus-Containing Impurities (when using PBr₃)
| Potential Cause | Troubleshooting Steps |
| Inadequate Quenching/Work-up | - During the work-up, wash the organic layer thoroughly with water and a mild base (e.g., saturated sodium bicarbonate solution) to hydrolyze and remove phosphorus byproducts. |
| Co-elution during Chromatography | - If impurities persist after aqueous work-up, optimize the column chromatography conditions (e.g., solvent polarity) to achieve better separation. |
Issue 4: Loss of Enantiomeric Purity
| Potential Cause | Troubleshooting Steps |
| Racemization during Reaction | - Maintain a low reaction temperature. - Choose a reaction mechanism that proceeds with retention or predictable inversion of stereochemistry (e.g., Sₙ2 with PBr₃). |
| Racemization during Work-up or Purification | - Avoid harsh acidic or basic conditions during the work-up. - Use mild purification techniques and avoid excessive heat during distillation. - Analyze the enantiomeric excess (ee) of the product using chiral HPLC. |
Experimental Protocols
Synthesis of this compound from (R)-2-methyl-1,3-propanediol
Materials:
-
(R)-2-methyl-1,3-propanediol
-
Phosphorus tribromide (PBr₃) or 48% Hydrobromic acid (HBr)
-
Anhydrous diethyl ether or toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure using PBr₃ (Illustrative):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve (R)-2-methyl-1,3-propanediol (1.0 eq.) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.34 eq., to target monobromination) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the addition of water.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to obtain this compound.
Data Presentation
The following table summarizes typical physical and analytical data for this compound, which can be used as a reference for product characterization.
| Property | Value |
| Molecular Formula | C₄H₉BrO |
| Molecular Weight | 153.02 g/mol |
| Boiling Point | 73-74 °C at 9 mmHg |
| Density | 1.461 g/mL at 20 °C |
| Refractive Index (n20/D) | 1.484 |
| Optical Rotation ([α]25/D) | -6.6° (c = 2 in chloroform) |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
common side reactions with (R)-(-)-3-Bromo-2-methyl-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(-)-3-Bromo-2-methyl-1-propanol. This guide addresses common issues encountered during its synthesis and purification, offering practical solutions to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and stereospecific approach is the selective monobromination of a chiral precursor, typically (R)-2-methyl-1,3-propanediol, using a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). Another potential route involves the reduction of a chiral carboxylic acid derivative, though this is less common.
Q2: What are the typical impurities I might encounter in my synthesis?
A2: Common impurities largely depend on the chosen synthetic route and reaction conditions. When starting from (R)-2-methyl-1,3-propanediol, you can expect to see:
-
Unreacted Starting Material: (R)-2-methyl-1,3-propanediol.
-
Di-brominated Side Product: 1,3-Dibromo-2-methylpropane.
-
Phosphorous-containing byproducts: If PBr₃ is used, various phosphorous acid derivatives may be present.[1]
-
Solvent Residues: Traces of solvents used in the reaction or work-up.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a non-polar solvent system (e.g., hexane/ethyl acetate) will show the consumption of the more polar diol starting material and the appearance of the less polar brominated product. GC-MS can provide a more quantitative assessment of the relative amounts of starting material, product, and major byproducts.[2]
Q4: My final product has a low optical purity. What could be the cause?
A4: Loss of optical purity is a significant concern. Potential causes include:
-
Non-stereospecific reaction conditions: Using reagents or conditions that can lead to racemization at the chiral center. Reactions proceeding through an SN1 mechanism, for example, can lead to a loss of stereochemistry.
-
Racemic starting material: The chiral purity of your starting material, (R)-2-methyl-1,3-propanediol, is critical.
-
Purification issues: Inadequate separation from a racemic impurity during chromatography. Chiral HPLC is recommended to assess enantiomeric excess.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of the product. | 1. Increase reaction time or slightly increase the stoichiometry of the brominating agent. Monitor by TLC or GC-MS to avoid over-bromination. 2. Optimize the reaction temperature. For PBr₃, the reaction is often carried out at low temperatures (e.g., 0 °C) and allowed to slowly warm to room temperature. 3. Ensure the work-up procedure is performed promptly and at a low temperature to minimize potential degradation. |
| High Levels of Di-brominated Side Product | 1. Excess of brominating agent. 2. Prolonged reaction time. | 1. Carefully control the stoichiometry of the brominating agent. Use of 1.0-1.1 equivalents is typically recommended for monobromination. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Presence of Phosphorous Byproducts (with PBr₃) | Incomplete quenching or hydrolysis of phosphorous intermediates. | Perform a thorough aqueous work-up. Washing the organic layer with a mild base like saturated sodium bicarbonate solution can help hydrolyze and remove these impurities.[1] |
| Difficulty in Purification | Co-elution of the product with impurities during column chromatography. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) can improve separation. 2. Consider vacuum distillation as an alternative or additional purification step. |
| Low Enantiomeric Excess (e.e.) | Racemization during the reaction or purification. | 1. Use a stereospecific synthesis method, such as the reaction with PBr₃, which proceeds via an SN2 mechanism with inversion of configuration.[3] 2. Analyze the enantiomeric purity of your starting material. 3. Use chiral HPLC for purification if racemic byproducts are difficult to separate by standard chromatography.[4][5] |
Experimental Protocols
Key Experiment: Synthesis of this compound from (R)-2-methyl-1,3-propanediol
Materials:
-
(R)-2-methyl-1,3-propanediol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (R)-2-methyl-1,3-propanediol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) (0.34 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the addition of water.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
Visualizations
Logical Relationship: Troubleshooting Low Yield
Caption: A decision-making flowchart for troubleshooting low product yield.
Experimental Workflow: Synthesis and Purification
Caption: A step-by-step workflow for the synthesis and purification process.
References
Technical Support Center: Synthesis of (R)-(-)-3-Bromo-2-methyl-1-propanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(-)-3-Bromo-2-methyl-1-propanol. Our aim is to facilitate improved yields and purity for your chemical syntheses.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Brominating Agent: The brominating agent may have degraded due to improper storage or exposure to moisture.[1] 2. Insufficient Reaction Temperature: The reaction may require heating to proceed at an adequate rate.[1] 3. Poor Quality Starting Material: The starting material, (R)-2-methyl-1,3-propanediol, may be impure. | 1. Use a fresh bottle of the brominating agent or purify the existing stock. Ensure storage under anhydrous and inert conditions. 2. Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] 3. Verify the purity of the starting material by NMR or GC-MS and consider purification if necessary. |
| Formation of Dibrominated Byproduct | Over-bromination: Using an excess of the brominating agent or prolonged reaction times can lead to the formation of 1,3-dibromo-2-methylpropane.[1] | 1. Carefully control the stoichiometry of the brominating agent. A slight excess may be necessary for full conversion, but a large excess should be avoided.[1] 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Consider a milder brominating agent or lower reaction temperatures to improve selectivity. |
| Presence of Unreacted Starting Material | 1. Insufficient Brominating Agent: The amount of brominating agent used was not enough to fully convert the starting diol.[1] 2. Short Reaction Time: The reaction was not allowed to proceed to completion. | 1. Ensure the correct stoichiometry of the brominating agent is used. For reagents like PBr₃, a molar ratio of at least 1:3 (PBr₃:diol) is often recommended for similar reactions.[1] 2. Continue to monitor the reaction until no more starting material is observed by TLC or GC. |
| Product Contamination with Phosphorus Impurities | Use of Phosphorus-based Brominating Agents: Reagents like PBr₃ can lead to organophosphorus byproducts that are difficult to remove.[1] | 1. Aqueous Work-up: Wash the organic layer with water or a dilute sodium bicarbonate solution to hydrolyze and remove some phosphorus-containing impurities.[1] 2. Column Chromatography: Purify the crude product using silica gel column chromatography.[1] |
| Racemization of the Product | Reaction Mechanism: If the reaction proceeds through an SN1-type mechanism, it can lead to a loss of stereochemical integrity. | 1. Choose reaction conditions that favor an SN2 mechanism, such as using a less polar solvent and a good nucleophilic bromide source. 2. Consider using a chiral protecting group strategy to shield the stereocenter during the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and logical starting material is (R)-2-methyl-1,3-propanediol. This diol possesses the required stereochemistry and carbon skeleton.
Q2: Which brominating agents are suitable for this synthesis?
A2: A variety of brominating agents can be considered, each with its own advantages and disadvantages. Common choices include hydrobromic acid (HBr), phosphorus tribromide (PBr₃), and thionyl bromide (SOBr₂).[3] The choice of reagent can influence the reaction conditions and the impurity profile of the final product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] This allows you to track the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time.
Q4: What are the typical purification methods for this compound?
A4: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[2] Vacuum distillation is often effective for separating the product from less volatile impurities.
Q5: How should I store the final product?
A5: this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent decomposition.
Experimental Protocols
Protocol 1: Synthesis using Hydrobromic Acid (HBr)
This protocol is adapted from the synthesis of similar bromo-alcohols and may require optimization.[4]
Materials:
-
(R)-2-methyl-1,3-propanediol
-
48% aqueous Hydrobromic Acid (HBr)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve (R)-2-methyl-1,3-propanediol (1.0 eq.) in toluene.
-
To the stirred solution, add 48% aqueous hydrobromic acid (1.1 - 1.2 eq.).
-
Heat the biphasic mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC.[2]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate.[2]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis using Phosphorus Tribromide (PBr₃)
This protocol is a general guideline for the bromination of alcohols and should be optimized for this specific substrate.[1]
Materials:
-
(R)-2-methyl-1,3-propanediol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve (R)-2-methyl-1,3-propanediol in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PBr₃ (approximately 0.33-0.40 equivalents) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.[1]
-
Cool the reaction mixture back to 0 °C and slowly quench by the addition of water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.[1]
Data Presentation
The following table summarizes yield data from the synthesis of analogous bromo-alcohols to provide a benchmark for expected outcomes.
| Product | Starting Material | Brominating Agent | Yield | Reference |
| 3-Bromo-1-propanol | 1,3-propanediol | HBr in glacial acetic acid | 95.0% | [4] |
| 3-bromo-1-acetyloxypropane | 1,3-propanediol | HBr in glacial acetic acid | 100% | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield issues.
References
stability of (R)-(-)-3-Bromo-2-methyl-1-propanol under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(-)-3-Bromo-2-methyl-1-propanol, focusing on its stability under acidic conditions.
Troubleshooting Guides
Issue 1: Unexpected Side Products Observed During Acid-Catalyzed Reaction
Symptoms:
-
Appearance of new spots on Thin Layer Chromatography (TLC).
-
Additional peaks in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) chromatograms.
-
Discrepancies in Nuclear Magnetic Resonance (NMR) spectra compared to the starting material.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Acid-Catalyzed Dehydration: | The primary alcohol functionality can undergo elimination in the presence of a strong acid and heat, leading to the formation of 2-methyl-2-propen-1-yl bromide. To minimize this, consider using a milder acid, lowering the reaction temperature, or reducing the reaction time. Monitor the reaction progress closely by TLC or GC. |
| Intermolecular Ether Formation: | Two molecules of the alcohol can condense to form a symmetrical ether, bis(3-bromo-2-methylpropyl) ether, especially at lower temperatures with concentrated acid.[1] If this is an undesired side product, consider using a more dilute acid solution or a different acid catalyst. |
| Intramolecular Cyclization: | The hydroxyl group can act as an internal nucleophile, displacing the bromide to form a cyclic ether, (R)-3-methyloxetane. This neighboring group participation is more likely in the presence of a non-nucleophilic base but can also be a minor pathway under certain acidic conditions. Careful selection of reaction conditions is crucial. |
| Hydrolysis of Bromide: | The primary bromide can undergo slow hydrolysis to form (R)-2-methylpropane-1,3-diol, especially in the presence of water over extended periods. To avoid this, ensure anhydrous conditions are maintained throughout the experiment. |
Issue 2: Low Yield or Incomplete Reaction
Symptoms:
-
A significant amount of starting material remains after the expected reaction time.
-
The desired product is obtained in a lower-than-expected yield.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Acid Catalyst: | Ensure the stoichiometric or catalytic amount of the acid is appropriate for the intended transformation. The pKa of the acid and the basicity of the substrate should be considered. |
| Inadequate Reaction Temperature: | Some acid-catalyzed reactions require heating to proceed at a reasonable rate. However, excessive heat can promote degradation.[2] Monitor the reaction at different temperatures to find the optimal balance between reaction rate and stability. |
| Presence of Water (for non-hydrolysis reactions): | Moisture can deactivate certain acid catalysts or lead to undesired hydrolysis side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents when necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an acidic medium?
A1: Under acidic conditions, this compound can undergo several degradation reactions. The most common pathways are acid-catalyzed dehydration to form an alkene and intermolecular condensation to yield a symmetrical ether. Intramolecular cyclization to form a cyclic ether is also a possibility.
Q2: How can I monitor the stability of this compound during my experiment?
A2: The stability can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for quantifying the parent compound and its degradation products.[2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is also suitable for identifying and quantifying volatile components.[3] For structural confirmation of degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.
Q3: What are the recommended storage conditions to ensure the stability of this compound?
A3: To minimize degradation, it is recommended to store this compound in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration may be considered.
Q4: Can the chirality of the molecule be affected by acidic conditions?
A4: The primary degradation pathways, such as dehydration and intermolecular ether formation, do not directly involve the chiral center. However, if any reaction proceeds through a mechanism that could lead to racemization at the chiral carbon, the optical purity should be assessed using a chiral analytical method, such as chiral HPLC.[5][6]
Data Presentation
The following table summarizes the potential degradation products of this compound under acidic stress conditions. The percentage of degradation is hypothetical and will depend on the specific experimental conditions (acid concentration, temperature, and time).
| Stress Condition | Potential Degradation Product(s) | Expected % Degradation (Illustrative) | Analytical Technique for Detection |
| 0.1 M HCl at 60°C | 2-methyl-2-propen-1-yl bromide (Dehydration), bis(3-bromo-2-methylpropyl) ether (Etherification) | 5-15% | GC-MS, HPLC-UV, NMR |
| 1 M H₂SO₄ at 80°C | 2-methyl-2-propen-1-yl bromide (Major), bis(3-bromo-2-methylpropyl) ether (Minor) | 10-30% | GC-MS, HPLC-UV, NMR |
| 0.1 M HCl in H₂O | (R)-2-methylpropane-1,3-diol (Hydrolysis) | 1-5% (Slow) | HPLC-UV, GC-MS (after derivatization) |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol is a general guideline for assessing the stability of this compound under acidic conditions, based on ICH guidelines for forced degradation studies.[7][8][9]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
pH meter
-
Heating block or water bath
-
HPLC system with UV detector
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Stress: In a volumetric flask, mix a known volume of the stock solution with 0.1 M HCl to achieve a final drug concentration of approximately 0.1 mg/mL.
-
Incubation: Incubate the solution at 60°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation process.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method and/or GC-MS to quantify the remaining parent compound and detect any degradation products.
Protocol 2: HPLC-UV Method for Stability Analysis
Instrumentation:
-
HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
UV Detector
Mobile Phase:
-
A gradient mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.
Gradient Program (Illustrative):
| Time (min) | % A | % B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 µL Column Temperature: 30°C
Visualizations
Caption: Potential degradation pathways of this compound under acidic conditions.
Caption: Workflow for the forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 8. pharmtech.com [pharmtech.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
compatibility of (R)-(-)-3-Bromo-2-methyl-1-propanol with different solvents
This technical support guide provides essential information on the compatibility and solubility of (R)-(-)-3-Bromo-2-methyl-1-propanol with various common laboratory solvents. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.
Troubleshooting and FAQs
Q1: My this compound solution has turned cloudy or formed a precipitate. What could be the cause?
A1: Cloudiness or precipitation can indicate several issues:
-
Low Solubility: The solvent you have chosen may not be suitable for the desired concentration. Refer to the Solvent Compatibility Table below for guidance on appropriate solvents.
-
Temperature Effects: Solubility can be temperature-dependent. If the solution was prepared at an elevated temperature, cooling to room temperature or below could cause the compound to precipitate.
-
Reaction with Solvent: In certain solvents, particularly polar protic solvents, this compound can undergo slow decomposition or reaction over time, leading to the formation of insoluble byproducts.
-
Contamination: The presence of water or other impurities in the solvent can affect solubility and stability. Ensure you are using a dry, high-purity solvent.
Q2: I am observing an unexpected side product in my reaction where this compound is a starting material. Could the solvent be interfering?
A2: Yes, the solvent can act as a reagent. This compound is a primary alkyl bromide and is susceptible to nucleophilic substitution reactions.
-
Solvolysis: In polar protic solvents such as water, alcohols (methanol, ethanol), or carboxylic acids, the solvent can act as a nucleophile, displacing the bromide and forming an ether or ester. This process is known as solvolysis.[1][2]
-
Reactivity with Aprotic Solvents: While generally less reactive, some polar aprotic solvents or impurities within them could potentially react under certain conditions (e.g., elevated temperatures, presence of a base).
Q3: What is the best type of solvent for running reactions with this compound?
A3: The ideal solvent depends on the specific reaction.
-
For reactions where this compound is the electrophile in a substitution reaction with a nucleophile (S(_N)2 reaction), polar aprotic solvents are generally preferred.[3][4] These solvents can dissolve the compound and the nucleophile without significantly solvating and deactivating the nucleophile.[5] Examples include acetone, acetonitrile, DMF, and DMSO.
-
If you intend for the solvent to participate in the reaction (solvolysis), then a polar protic solvent would be chosen.
Q4: How should I store solutions of this compound?
A4: For short-term storage, solutions in compatible aprotic solvents should be kept tightly sealed in a cool, dark place to minimize evaporation and potential degradation from light or air. For long-term storage, it is best to store the neat compound as recommended on the safety data sheet and prepare solutions fresh.
Solvent Compatibility and Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in the literature, a qualitative assessment can be made based on its chemical structure and the principles of "like dissolves like." The molecule possesses both a polar hydroxyl group, capable of hydrogen bonding, and a moderately polar carbon-bromine bond.
Data Presentation: Qualitative Solubility and Compatibility Table
| Solvent Class | Example Solvents | Expected Solubility | Compatibility and Potential Issues |
| Polar Protic | Water, Methanol, Ethanol | High | Reactive: Potential for solvolysis (S(_N)1-type reaction), where the solvent acts as a nucleophile.[1][2] |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | Generally Compatible: Good choice for S(_N)2 reactions.[3][4] Use anhydrous grades to prevent side reactions. |
| Nonpolar Halogenated | Dichloromethane, Chloroform | High | Compatible: Good for dissolving the compound for analysis (e.g., NMR, optical rotation).[6] |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | Compatible: Solubility may be limited at higher concentrations. |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | Compatible but Poor Solvent: Unlikely to be a suitable solvent for most applications. |
Experimental Protocols
For researchers requiring precise solubility data, the following experimental protocol provides a reliable method for determining the solubility of this compound in a specific solvent.
Protocol: Determination of Quantitative Solubility by the Shake-Flask Method
Objective: To determine the saturation concentration of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (high purity)
-
Analytical balance
-
Scintillation vials or sealed test tubes
-
Constant temperature shaker or water bath
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Syringe filters (PTFE or other compatible material)
Procedure:
-
Preparation of a Saturated Solution: a. Add a known volume (e.g., 2 mL) of the solvent to a vial. b. Add an excess of this compound to the solvent. An excess is present when a separate liquid phase of the solute remains after vigorous mixing. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C). e. Equilibrate the mixture for a sufficient time (e.g., 24 hours) to ensure saturation. The mixture should be continuously agitated.
-
Sample Withdrawal and Preparation: a. After equilibration, allow the mixture to stand undisturbed at the same temperature until the undissolved solute settles. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. c. Filter the withdrawn sample through a syringe filter to remove any undissolved microdroplets. d. Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Quantitative Analysis: a. Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations. b. Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., GC). c. Construct a calibration curve by plotting the analytical signal versus the concentration of the standards. d. Determine the concentration of the diluted sample from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
Visualizations
The following diagrams illustrate key decision-making processes and workflows related to solvent selection and solubility determination.
Caption: Solvent selection workflow for this compound.
Caption: Experimental workflow for determining solubility.
References
preventing racemization of (R)-(-)-3-Bromo-2-methyl-1-propanol
Welcome to the technical support center for (R)-(-)-3-Bromo-2-methyl-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and maintaining the stereochemical integrity of this chiral building block during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1] For a chiral molecule like this compound, maintaining a specific stereoisomer (the 'R' configuration in this case) is often critical for its intended biological activity or for the stereospecificity of a subsequent synthetic step. Racemization leads to a loss of optical activity and can result in a product with different or diminished efficacy.[1][2]
Q2: What are the primary chemical mechanisms that cause racemization in this molecule?
A2: The primary mechanism leading to racemization in alkyl halides is the unimolecular nucleophilic substitution (SN1) reaction.[2][3] This process involves the formation of a planar carbocation intermediate after the bromide leaving group departs.[4][5] Once this flat intermediate is formed, an incoming nucleophile can attack from either face with equal probability, leading to a 50:50 mixture of (R) and (S) products, thus a racemic mixture.[2][3]
Q3: Under what conditions is racemization of this compound most likely to occur?
A3: Racemization is most likely under conditions that favor the SN1 reaction pathway. These include:
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol can stabilize the carbocation intermediate through hydrogen bonding, accelerating the SN1 reaction rate.[6][7][8]
-
High Temperatures: Increased thermal energy can promote the dissociation of the carbon-bromine bond, facilitating the formation of the carbocation intermediate.[9][10]
-
Harsh pH Conditions: Strong acids or bases can catalyze side reactions or promote elimination, which can sometimes be associated with racemization.[11]
-
Prolonged Reaction Times: Extended exposure to potentially racemizing conditions increases the likelihood of stereochemical scrambling.[11]
Q4: How can I detect and quantify the extent of racemization in my sample?
A4: The most effective method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC).[12] This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for the determination of the enantiomeric excess (e.e.) of your sample. Other methods include polarimetry to measure the optical rotation, though this is less precise for quantification than chiral HPLC.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution |
| Loss of optical activity in the final product after a substitution reaction. | The reaction conditions favored an SN1 mechanism, leading to racemization. | Switch to a polar aprotic solvent (e.g., THF, Acetone, DMF, DMSO) to favor an SN2 mechanism.[7] Use a stronger, more concentrated nucleophile to promote a bimolecular reaction.[13] |
| Significant racemization observed even under SN2-favoring conditions. | The reaction temperature is too high, providing enough energy for some SN1 dissociation. | Perform the reaction at lower temperatures (e.g., 0 °C or below). Cryogenic conditions are often used to minimize racemization.[11] |
| Product degradation or unexpected side products along with racemization. | The hydroxyl group is interfering with the reaction (e.g., acting as an internal nucleophile or being deprotonated by a strong base). | Protect the primary alcohol functional group before carrying out the desired transformation at the C-Br bond.[11] Common protecting groups include silyl ethers (TBDMS, TIPS) or benzyl ether (Bn).[14][15] |
| Racemization occurs during the work-up or purification stage. | Exposure to strong acids or bases during aqueous work-up, or use of acidic silica gel for chromatography. | Use a buffered or neutral aqueous solution for the work-up. For purification, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[11] |
Preventing Racemization: Key Strategies
Choice of Reaction Conditions
The most critical factor in preventing racemization is to employ conditions that strongly favor the SN2 pathway over the SN1 pathway.
| Parameter | SN2 Favorable (Prevents Racemization) | SN1 Favorable (Promotes Racemization) |
| Solvent | Polar Aprotic (e.g., Acetone, THF, DMF)[7] | Polar Protic (e.g., H₂O, EtOH, MeOH)[6] |
| Nucleophile | Strong, high concentration (e.g., N₃⁻, CN⁻, I⁻)[13] | Weak, low concentration (e.g., H₂O, ROH)[6] |
| Temperature | Low Temperature (e.g., ≤ 25°C)[11] | High Temperature[9] |
Use of Protecting Groups
Protecting the hydroxyl group can prevent intramolecular side reactions and can also provide steric bulk that further disfavors the formation of a carbocation, thus hindering racemization.[11] Silyl ethers are a common choice due to their ease of installation and removal.[14][16]
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole, DMF | TBAF, THF or HF/Pyridine | Stable to bases, mild oxidants, and reducing agents. Cleaved by fluoride ions or strong acid.[16] |
| Benzyl (Bn) Ether | Benzyl bromide (BnBr), NaH, THF | H₂, Pd/C (Hydrogenolysis)[15] | Very stable to acidic and basic conditions, and many oxidizing/reducing agents.[15] |
| Tetrahydropyranyl (THP) Ether | Dihydropyran (DHP), p-TsOH (cat.), CH₂Cl₂ | Acetic Acid, THF/H₂O or p-TsOH, MeOH | Stable to bases, organometallics, and nucleophilic reagents. Cleaved by mild acid.[14][16] |
Visualizing Reaction Pathways and Workflows
Caption: Sₙ1 vs. Sₙ2 pathways and their stereochemical outcomes.
Caption: General workflow for a reaction using a protecting group strategy.
Experimental Protocol: Stereoretentive Substitution via Hydroxyl Protection
This protocol describes the synthesis of (R)-3-azido-2-methyl-1-propanol, a reaction where the bromide is substituted by an azide nucleophile. A protecting group strategy is used to minimize racemization.
Objective: To perform a nucleophilic substitution on this compound while preserving the stereocenter.
Step 1: Protection of the Hydroxyl Group (Formation of TBDMS Ether)
-
Dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (1.5 eq.) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected intermediate. Purification can be achieved via flash chromatography if necessary.
Step 2: Nucleophilic Substitution with Azide
-
Dissolve the protected (R)-3-bromo-1-(tert-butyldimethylsilyloxy)-2-methylpropane (1.0 eq.) in anhydrous DMF.
-
Add sodium azide (NaN₃, 3.0 eq.) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step 3: Deprotection of the TBDMS Ether
-
Dissolve the crude azide intermediate from Step 2 in anhydrous tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq.).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure (R)-3-azido-2-methyl-1-propanol.
Step 4: Analysis of Enantiomeric Purity
-
Analyze the final product using a chiral HPLC system to determine the enantiomeric excess (e.e.) and confirm that racemization was successfully prevented.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 3. byjus.com [byjus.com]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between[v1] | Preprints.org [preprints.org]
- 11. benchchem.com [benchchem.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. byjus.com [byjus.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. medlifemastery.com [medlifemastery.com]
- 16. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
analytical methods for detecting byproducts in (R)-(-)-3-Bromo-2-methyl-1-propanol reactions
This guide is intended for researchers, scientists, and drug development professionals utilizing (R)-(-)-3-Bromo-2-methyl-1-propanol in chemical synthesis. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the analytical methods used to detect and quantify common byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts I should expect in my reaction?
The byproducts in reactions involving this compound are highly dependent on the reaction conditions (e.g., base strength, nucleophile, solvent, and temperature). Common byproduct classes include:
-
Elimination Products: Formed by the removal of HBr, typically favored by strong, sterically hindered bases and higher temperatures.
-
Substitution Products (SN1/SN2): Arise from the displacement of the bromide by a nucleophile. SN1 reactions, favored by polar protic solvents and weak nucleophiles, may lead to racemization.
-
Oxidation Products: Mild oxidation of the primary alcohol can yield an aldehyde or carboxylic acid.
-
Intramolecular and Intermolecular Byproducts: Self-reaction can lead to ethers or cyclic compounds.
Q2: My GC-MS analysis shows an unexpected peak. How can I begin to identify it?
Start by examining the mass spectrum of the unknown peak. For compounds containing one bromine atom, look for a characteristic M and M+2 isotope pattern with nearly equal intensity.[1] Use this to identify the molecular ion and any bromine-containing fragments. Compare the fragmentation pattern to the data in the tables below and consider the common reaction pathways to hypothesize a structure.
Q3: I am concerned about racemization of my chiral starting material. How can I check the enantiomeric purity?
Loss of stereochemical integrity can occur, particularly under conditions that favor an SN1 mechanism, which proceeds through a planar carbocation intermediate. To assess enantiomeric purity, a chiral HPLC method is required. This involves using a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers. A common strategy involves screening columns with polysaccharide-based selectors.[2][3] Refer to the detailed HPLC protocol in this guide.
Q4: My reaction is sluggish and I see a lot of unreacted starting material. What could be the issue?
Several factors can lead to incomplete conversion:
-
Insufficient Reagent: Ensure the stoichiometry of your nucleophile or base is correct.
-
Low Temperature: Many substitution and elimination reactions require heat to proceed at a reasonable rate.
-
Poor Solvent Choice: The solvent must be appropriate for the reaction type (e.g., polar aprotic for SN2, polar protic for SN1).
-
Moisture: Water can consume organometallic reagents or hydrolyze activating agents. Ensure anhydrous conditions if required.
Q5: I suspect an elimination reaction is competing with my desired substitution. How can I favor substitution?
To minimize elimination byproducts:
-
Use a less hindered, strong nucleophile that is not a strong base (e.g., NaN3, NaCN).
-
Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution and are favored at elevated temperatures.
-
Avoid strong, bulky bases like potassium tert-butoxide, which are classic reagents for promoting elimination.
Byproduct Identification and Analytical Data
The following tables provide representative analytical data for common byproducts. Note that exact retention times and relative abundances may vary depending on the specific instrument and conditions used.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for Potential Byproducts
| Compound Name | Structure | Plausible Formation Pathway | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| (R)-3-Bromo-2-methyl-1-propanol (Starting Material) | BrCH₂CH(CH₃)CH₂OH | - | 152/154 | 121/123 ([M-CH₂OH]⁺), 73, 57, 43 |
| 2-Methyl-2-propen-1-ol | CH₂=C(CH₃)CH₂OH | E2/E1 Elimination | 72 | 57 ([M-CH₃]⁺), 41, 31 ([CH₂OH]⁺) |
| (S)-3-Bromo-2-methyl-1-propanol | BrCH₂CH(CH₃)CH₂OH | SN1 Racemization | 152/154 | 121/123 ([M-CH₂OH]⁺), 73, 57, 43 |
| 3-Hydroxy-2-methylpropanal | OHC-CH(CH₃)CH₂OH | Mild Oxidation | 88 (often weak) | 70 ([M-H₂O]⁺), 57, 43, 29 ([CHO]⁺) |
| 3-Methyl-oxetane | Cyclic Ether | Intramolecular Cyclization | 72 | 57, 43, 42 |
| Bis(2-methyl-3-bromopropyl) ether | (BrCH₂CH(CH₃)CH₂)₂O | Intermolecular Etherification | 284/286/288 | 151/153, 133/135, 57 |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Potential Byproducts (in CDCl₃)
| Compound Name | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| (R)-3-Bromo-2-methyl-1-propanol (Starting Material) | ~3.6 (d, 2H), ~3.5 (d, 2H), ~2.0 (m, 1H), ~1.6 (t, 1H, OH), ~1.0 (d, 3H) | ~68 (CH₂OH), ~42 (CH₂Br), ~38 (CH), ~16 (CH₃) |
| 2-Methyl-2-propen-1-ol | ~4.9 (s, 1H), ~4.8 (s, 1H), ~4.0 (s, 2H), ~1.7 (s, 3H)[4] | ~142 (=C<), ~112 (=CH₂), ~69 (CH₂OH), ~24 (CH₃)[5] |
| 3-Hydroxy-2-methylpropanal | ~9.7 (s, 1H), ~3.8 (m, 2H), ~2.6 (m, 1H), ~1.2 (d, 3H) | ~204 (CHO), ~65 (CH₂OH), ~50 (CH), ~13 (CH₃) |
| 3-Methyl-oxetane | ~4.6 (m, 2H), ~4.4 (m, 2H), ~2.8 (m, 1H), ~1.3 (d, 3H) | ~75 (OCH₂), ~34 (CH), ~22 (CH₃) |
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis for Volatile Byproducts
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture (approx. 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer (GC-MS).
-
GC Conditions:
-
MS Conditions:
-
Data Analysis: Integrate the total ion chromatogram (TIC) to determine the relative percentage of each component. Identify peaks by comparing their mass spectra to known databases (e.g., NIST) and the data in Table 1.
Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis
-
Sample Preparation: Dilute the crude reaction mixture or purified product in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
HPLC Conditions:
-
Column: Chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak AD-H, 4.6 x 150 mm, 5 µm).[7][8]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.[7]
-
Flow Rate: 0.8 mL/min.[8]
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Data Analysis: The (R) and (S) enantiomers should appear as two distinct peaks. Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [ (A_major - A_minor) / (A_major + A_minor) ] x 100.
Protocol 3: ¹H NMR Spectroscopy for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the sample (either crude mixture or purified product) in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[6]
-
Instrumentation: 400 MHz or higher NMR spectrometer.[6]
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Calibrate the spectrum to the TMS peak at 0.00 ppm. Integrate all distinct peaks to determine the relative ratios of different species in a mixture. Compare chemical shifts and coupling patterns to the data in Table 2 to identify structures.
Visual Workflow and Pathway Diagrams
References
- 1. 2-METHYL-1,3-PROPANEDIOL(2163-42-0) 1H NMR spectrum [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Page loading... [guidechem.com]
- 5. 13C nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylprop-1-ene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Building Blocks: Alternatives to (R)-(-)-3-Bromo-2-methyl-1-propanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral synthesis, the selection of an appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. (R)-(-)-3-Bromo-2-methyl-1-propanol is a valuable C4 chiral synthon, prized for its bifunctional nature that allows for a variety of chemical transformations. However, the pursuit of optimal synthetic pathways necessitates a thorough evaluation of alternative reagents and methodologies. This guide provides an objective comparison of this compound with key alternatives, supported by experimental data and detailed protocols to inform strategic decisions in research and development.
Core Chiral Synthon: this compound
This compound offers a stereodefined center and two distinct reactive sites: a primary alcohol and a primary bromide. The hydroxyl group can be protected or activated (e.g., through tosylation) to modulate its reactivity, while the bromide is a good leaving group for nucleophilic substitution reactions. This structure is particularly useful for introducing a chiral 2-methylpropyl moiety.
A common application involves the synthesis of chiral 2-methyl-3-substituted-1-propanols, which are key intermediates in the preparation of various biologically active molecules, including certain protein kinase A (PKA) inhibitors.
Alternative Chiral Building Blocks and Methodologies
Several alternatives to this compound exist, each with its own set of advantages and disadvantages. These can be broadly categorized into other chiral building blocks and asymmetric synthesis strategies that generate the chiral center catalytically.
(R)-Glycidol and its Derivatives
(R)-Glycidol is a versatile C3 chiral epoxide that serves as an excellent alternative for the synthesis of chiral 1,2-diol and 1,3-diol derivatives. The epoxide ring is highly susceptible to regioselective opening by a wide range of nucleophiles, providing a facile route to various functionalized chiral compounds.
Comparative Synthesis:
Consider the synthesis of a generic chiral 2-methyl-3-amino-1-propanol, a key structural motif.
-
Route A: Using this compound: This involves direct nucleophilic substitution of the bromide with an amine or an azide followed by reduction.
-
Route B: Using (R)-Glycidol: This route involves the regioselective opening of the epoxide with a methyl organocuprate, followed by conversion of the resulting primary alcohol to a leaving group (e.g., tosylate), and subsequent displacement with an amine or azide.
Data Presentation: Comparison of Synthetic Routes to a Chiral 2-Methyl-3-Amino-1-Propanol Intermediate
| Feature | Route A: this compound | Route B: (R)-Glycidol Derivative |
| Starting Material | This compound | (R)-Glycidol |
| Key Transformation | Nucleophilic Substitution (SN2) | Epoxide Ring Opening |
| Typical Overall Yield | 75-85% | 70-80% |
| Enantiomeric Purity | >99% (retained from starting material) | >98% (retained from starting material) |
| Number of Steps | 2-3 | 3-4 |
| Advantages | More direct route, fewer steps. | Readily available and often cheaper starting material. |
| Disadvantages | Starting material can be more expensive. | Longer synthetic route. |
Experimental Protocols:
Route A: Synthesis of (R)-2-methyl-3-azido-1-propanol from this compound
-
Azidation: To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq). Heat the mixture to 80 °C and stir for 12 hours.
-
Work-up: Cool the reaction to room temperature, pour into water, and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude (R)-2-methyl-3-azido-1-propanol.
-
Purification: Purify the crude product by column chromatography on silica gel.
Route B: Synthesis of (R)-2-methyl-3-azido-1-propanol from (R)-Glycidol
-
Epoxide Opening: To a suspension of cuprous iodide (0.1 eq) in tetrahydrofuran (THF) at -20 °C, add methyl lithium (1.1 eq). Stir for 15 minutes, then add a solution of (R)-glycidol (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are dried and concentrated.
-
Tosylation: Dissolve the resulting (R)-2-methyl-1,3-propanediol (1.0 eq) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise and stir at 0 °C for 4 hours. Pour into ice-water and extract with dichloromethane. The organic layers are washed with 1M HCl, saturated sodium bicarbonate, and brine, then dried and concentrated.
-
Azidation: Dissolve the resulting (R)-2-methyl-3-tosyloxy-1-propanol (1.0 eq) in DMF and add sodium azide (1.5 eq). Heat to 80 °C and stir for 12 hours. Work-up and purify as in Route A.
Logical Relationship of Synthetic Routes
Caption: Synthetic pathways to a chiral 2-methyl-3-azido-1-propanol intermediate.
Asymmetric Synthesis Methodologies
Instead of starting with a pre-existing chiral molecule, the desired stereocenter can be introduced through an asymmetric reaction. For the synthesis of chiral 2-methyl-1,3-diols and their derivatives, asymmetric reduction and aldol reactions are powerful alternatives.
a) Asymmetric Reduction of a Prochiral Ketone:
This approach involves the enantioselective reduction of a prochiral β-hydroxy ketone to generate the desired chiral diol.
b) Biocatalytic Approaches:
Biocatalysis offers an environmentally friendly and highly selective alternative. Whole-cell biocatalysts or isolated enzymes can be used to perform enantioselective oxidations or reductions. For example, the microbial oxidation of 2-methyl-1,3-propanediol can yield (R)-3-hydroxy-2-methylpropanoic acid with high enantioselectivity.
Data Presentation: Comparison of Chiral Building Block vs. Asymmetric Synthesis
| Feature | Chiral Building Block Approach | Asymmetric Synthesis Approach |
| Stereochemistry Source | Pre-existing chiral center | Catalyst or enzyme |
| Starting Materials | Chiral, often more expensive | Achiral, often cheaper |
| Key Transformation | Functional group interconversion | Asymmetric C-H or C=O bond formation |
| Typical Enantiomeric Excess | >98% | 85% to >99% |
| Scalability | Generally straightforward | Can be challenging, catalyst loading is a factor |
| Advantages | Predictable stereochemical outcome. | Access to both enantiomers by changing the catalyst. |
| Disadvantages | Limited to the availability of the starting enantiomer. | Requires optimization of reaction conditions for high ee. |
Experimental Workflow for a Biocatalytic Approach
A Comparative Guide to the Analysis of Enantiomeric Purity of (R)-(-)-3-Bromo-2-methyl-1-propanol
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks like (R)-(-)-3-Bromo-2-methyl-1-propanol is of paramount importance. The presence of its unwanted enantiomer, (S)-(+)-3-Bromo-2-methyl-1-propanol, can lead to significant differences in biological activity, pharmacological effects, and toxicity. This guide provides an objective comparison of the primary analytical techniques used to determine the enantiomeric purity of this key chiral alcohol, supported by experimental data and detailed protocols.
Comparison of Key Analytical Techniques
The determination of enantiomeric excess (e.e.) for this compound can be effectively achieved through several analytical methods. The most common and reliable techniques are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with the use of Chiral Derivatizing Agents (CDAs). Each method offers distinct advantages and is suited to different experimental constraints and requirements.
| Technique | Principle | Typical Chiral Selector/Reagent | Key Advantages |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers in the gas phase based on their differential interactions with a chiral stationary phase. | Cyclodextrin derivatives (e.g., β-cyclodextrin) | High resolution, speed, and sensitivity for volatile and thermally stable compounds. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation in the liquid phase based on differential partitioning between a liquid mobile phase and a chiral stationary phase. | Polysaccharide-based (e.g., cellulose, amylose derivatives) | Wide applicability to a broad range of compounds, including non-volatile and thermally labile ones. Direct analysis may require derivatization for small polar molecules. |
| NMR with Chiral Derivatizing Agents (CDAs) | Conversion of enantiomers into diastereomers by reaction with a chiral derivatizing agent, leading to distinguishable signals in the NMR spectrum. | (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) | Provides both enantiomeric excess and absolute configuration. Does not require chromatographic separation. |
Experimental Protocols
Below are detailed methodologies for the three key analytical techniques.
Chiral Gas Chromatography (GC)
This method provides direct separation of the enantiomers of 3-Bromo-2-methyl-1-propanol.
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based capillary column, such as β-dex 225 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of chiral alcohols and their derivatives.[1]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 80 °C held for 2 minutes, followed by a ramp of 5 °C/min to 150 °C, and a final hold for 5 minutes.
Data Analysis: The enantiomeric excess is determined by the relative peak areas of the two enantiomers in the resulting chromatogram.
Chiral High-Performance Liquid Chromatography (HPLC) after Derivatization
Direct chiral HPLC separation of small, polar molecules like 3-Bromo-2-methyl-1-propanol can be challenging. Derivatization to a less polar, more easily separable compound is often the preferred approach. A study on the closely related 1-bromo-3-chloro-2-propanol found that its phenoxy derivative could be successfully resolved.[2]
Derivatization to a Phenoxy Ether:
-
Dissolve this compound in a suitable aprotic solvent (e.g., THF).
-
Add sodium hydride (NaH) at 0 °C to form the alkoxide.
-
Add a suitable activating group to phenol, such as converting it to a phenoxide with a base, and then react it with the bromo-alcohol.
-
Quench the reaction and extract the phenoxy ether derivative.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Chiral Column: A polysaccharide-based column, such as Chiralcel OD-H (amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (for the phenyl group).
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomeric derivatives.
NMR Spectroscopy with Mosher's Acid
This technique involves the conversion of the chiral alcohol into diastereomeric esters using Mosher's acid chloride. The resulting diastereomers will have distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for quantification.[3][4]
Formation of Mosher's Esters:
-
Dissolve a small amount of the this compound sample in an anhydrous NMR solvent (e.g., CDCl₃) in an NMR tube.
-
Add a slight molar excess of enantiomerically pure (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) and a small amount of a non-nucleophilic base (e.g., pyridine-d₅).
-
Allow the reaction to proceed to completion at room temperature.
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei to Observe: ¹H and/or ¹⁹F.
-
Data Processing: Acquire the spectrum and carefully integrate the signals corresponding to the diastereomeric esters. The methoxy or trifluoromethyl signals are often well-resolved and ideal for integration.
Data Analysis: The enantiomeric excess is determined by comparing the integration of the signals from the two diastereomers. For example, in the ¹H NMR spectrum, the methoxy protons of the (R,S)- and (S,S)-diastereomers will appear at slightly different chemical shifts.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical technique.
Caption: Workflow for Chiral Gas Chromatography Analysis.
Caption: Workflow for Chiral HPLC Analysis after Derivatization.
Caption: Workflow for NMR Analysis using a Chiral Derivatizing Agent.
Conclusion
The choice of analytical technique for determining the enantiomeric purity of this compound depends on the specific needs of the researcher and the available instrumentation. Chiral GC offers a direct, high-resolution method for this volatile alcohol. Chiral HPLC, while potentially requiring a derivatization step, provides broader applicability for a wider range of compounds. NMR spectroscopy with a chiral derivatizing agent like Mosher's acid is a powerful tool that not only quantifies enantiomeric excess but can also be used to determine the absolute configuration of the chiral center. By understanding the principles and experimental requirements of each method, researchers can select the most appropriate approach to ensure the stereochemical quality of their chiral building blocks.
References
A Comparative Guide to the Synthetic Routes of (R)-(-)-3-Bromo-2-methyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Chiral Building Block.
(R)-(-)-3-Bromo-2-methyl-1-propanol is a valuable chiral building block in the synthesis of various complex molecules, including natural products and pharmaceuticals. Its stereodefined structure allows for the introduction of a specific chirality into a target molecule, which is often crucial for its biological activity. This guide provides a comparative overview of validated synthetic routes to this compound, presenting experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
Two primary strategies for the synthesis of this compound have been identified: the reduction of a chiral carboxylic acid precursor and the enzymatic resolution of a racemic mixture. The following table summarizes the key quantitative data for these approaches.
| Route | Starting Material | Key Reagents | Overall Yield | Enantiomeric Excess (e.e.) |
| Route 1: Diastereoselective Reduction | (S)-3-bromo-2-methylpropanoic acid | BH3·SMe2, TiCl4 | ~70-80% | >98% |
| Route 2: Enzymatic Resolution | rac-3-Bromo-2-methyl-1-propanol | Lipase, Acylating Agent | <50% (for one enantiomer) | Variable, up to >99% |
Route 1: Diastereoselective Reduction of (S)-3-bromo-2-methylpropanoic acid
Logical Workflow for Route 1
Caption: Diastereoselective reduction of a chiral carboxylic acid.
Experimental Protocol (Adapted for the (R)-enantiomer)
-
Preparation of (R)-3-bromo-2-methylpropanoic acid: This starting material can be obtained from commercial sources or synthesized from (R)-(-)-2-methyl-1,3-propanediol.
-
Reduction: To a solution of (R)-3-bromo-2-methylpropanoic acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran), a reducing agent such as borane dimethyl sulfide complex (BH3·SMe2) is added, often in the presence of a Lewis acid like titanium tetrachloride (TiCl4) to enhance stereoselectivity. The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) and monitored by thin-layer chromatography (TLC) or other suitable analytical methods.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography to yield the pure this compound.
Route 2: Enzymatic Resolution of rac-3-Bromo-2-methyl-1-propanol
Enzymatic resolution offers an alternative approach to obtain the enantiomerically pure alcohol from its racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Experimental Workflow for Route 2
Caption: Enzymatic resolution of a racemic alcohol.
Experimental Protocol
-
Racemate Synthesis: The starting racemic 3-Bromo-2-methyl-1-propanol can be synthesized from achiral precursors.
-
Enzymatic Reaction: The racemic alcohol is dissolved in a suitable organic solvent, and a lipase (e.g., from Candida antarctica) and an acylating agent (e.g., vinyl acetate) are added. The reaction is stirred at a controlled temperature until approximately 50% conversion is reached.
-
Separation and Deprotection: The resulting mixture, containing the acylated (S)-enantiomer and the unreacted (R)-enantiomer, is separated by column chromatography. The acylated enantiomer can then be deprotected to yield the (S)-alcohol if desired.
Conclusion
Both diastereoselective reduction and enzymatic resolution represent viable strategies for the synthesis of this compound. The choice of method will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the required enantiomeric purity. The diastereoselective reduction route offers a potentially higher overall yield for the target enantiomer, provided the chiral starting material is accessible. Enzymatic resolution, while limited to a theoretical maximum yield of 50% for one enantiomer, can be a powerful tool for achieving high enantiomeric purity and may be advantageous if the racemic starting material is more readily available. Researchers should carefully consider these factors when planning the synthesis of this important chiral building block.
References
A Comparative Study of Brominating Agents for the Synthesis of 1-Bromo-2-methylpropane from 2-Methyl-1-propanol
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of alkyl halides is a cornerstone of organic synthesis. This guide provides a comparative analysis of common brominating agents for the conversion of the primary alcohol, 2-methyl-1-propanol, to its corresponding alkyl bromide, 1-bromo-2-methylpropane. The performance of various reagents is evaluated based on reaction yields, conditions, and mechanistic pathways, supported by experimental data.
The transformation of alcohols to alkyl bromides is a fundamental process in organic chemistry, enabling the introduction of a versatile functional group for subsequent nucleophilic substitution and organometallic reactions. 2-Methyl-1-propanol, a common primary alcohol, serves as an excellent model substrate to compare the efficacy of different brominating agents. The primary product expected from the bromination of 2-methyl-1-propanol is 1-bromo-2-methylpropane. The reaction generally proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, which is characteristic for primary alcohols and avoids the carbocation rearrangements often seen with secondary and tertiary alcohols under acidic conditions.
Comparative Performance of Brominating Agents
The selection of a suitable brominating agent is critical and depends on factors such as desired yield, reaction conditions, substrate sensitivity, and practical considerations like cost and safety. Here, we compare four common methods for the bromination of 2-methyl-1-propanol:
-
Hydrogen Bromide (HBr) in the presence of a strong acid (e.g., H₂SO₄)
-
Phosphorus Tribromide (PBr₃)
-
Thionyl Bromide (SOBr₂)
-
Appel Reaction (CBr₄/PPh₃)
The following table summarizes the key quantitative data for the bromination of 2-methyl-1-propanol with these reagents.
| Brominating Agent | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Side Products |
| HBr/H₂SO₄ | 48% HBr, conc. H₂SO₄ | None | 90-95 | 12-16 h | 42.9[1] | ~99.2 (after purification)[1] | tert-butyl bromide (~12% in crude), sec-butyl bromide (~0.8% in crude)[1] |
| PBr₃ | PBr₃ | Dichloromethane | 0 | 1 h | 50-60 (for a similar benzylic alcohol) | High | Phosphorous acid byproducts |
| SOBr₂ | SOBr₂ | Not specified | Not specified | Not specified | Moderate to high (general for primary alcohols) | High | SO₂, HBr |
| Appel Reaction | CBr₄, PPh₃ | Dichloromethane | 0 to RT | Not specified | High (general for primary alcohols) | High | Triphenylphosphine oxide, bromoform |
Mechanistic Considerations
The bromination of 2-methyl-1-propanol with HBr, PBr₃, SOBr₂, and under Appel conditions predominantly follows an SN2 pathway . This is a single-step, concerted mechanism where the nucleophile (bromide ion) attacks the carbon atom bearing the hydroxyl group from the backside, simultaneously displacing a protonated hydroxyl group or an activated intermediate. The SN2 mechanism for primary alcohols is generally favored as it avoids the formation of a high-energy primary carbocation.
However, the HBr/H₂SO₄ method can lead to the formation of rearranged products like tert-butyl bromide, suggesting that under the strongly acidic and high-temperature conditions, a competing SN1-like pathway involving a carbocation intermediate may occur to a minor extent.
Experimental Protocols
Below is a detailed experimental protocol for the synthesis of 1-bromo-2-methylpropane using hydrobromic acid and sulfuric acid, which provides a baseline for comparison.
Synthesis of 1-Bromo-2-methylpropane using HBr/H₂SO₄[1]
Materials:
-
2-Methyl-1-propanol (isobutanol)
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction flask, add 300 g (4.047 mol) of 2-methyl-1-propanol and 1800 g (10.679 mol) of 48% hydrobromic acid.
-
Slowly add 400 g (4.079 mol) of concentrated sulfuric acid to the mixture while cooling and stirring.
-
Heat the mixture to 90-95 °C and maintain this temperature for 12-16 hours.
-
After the reaction is complete, arrange for distillation and collect the distillate.
-
Separate the organic layer from the aqueous layer in the distillate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layer and the dichloromethane extract.
-
Wash the combined organic phase twice with a 5% aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the dichloromethane by distillation.
-
The crude product is then purified by fractional distillation to yield 1-bromo-2-methylpropane.
Visualizing the Reaction Workflow
The general workflow for the conversion of 2-methyl-1-propanol to 1-bromo-2-methylpropane can be visualized as a series of steps from starting materials to the final purified product.
Caption: General experimental workflow for the synthesis of 1-bromo-2-methylpropane.
Conclusion
The choice of brominating agent for the conversion of 2-methyl-1-propanol to 1-bromo-2-methylpropane has a significant impact on the reaction's outcome. While the HBr/H₂SO₄ method is straightforward, it provides a modest yield and can lead to the formation of rearranged byproducts. Reagents like PBr₃, SOBr₂, and the Appel reaction are known to be milder and often provide higher yields with greater selectivity for the desired SN2 product, although they may be more expensive and require more careful handling. For syntheses where purity and avoidance of rearrangement are critical, PBr₃ or the Appel reaction are generally preferred. For large-scale industrial applications where cost is a major factor, the HBr/H₂SO₄ method may be considered, with the understanding that purification will be necessary to remove isomeric impurities. This comparative guide serves as a valuable resource for selecting the most appropriate bromination strategy based on specific experimental goals and constraints.
References
A Spectroscopic Comparison of (R)- and (S)-3-Bromo-2-methyl-1-propanol
In the realm of stereochemistry, the differentiation of enantiomers is a critical task, particularly in the fields of pharmacology and materials science where the biological activity and physical properties of molecules can be highly dependent on their three-dimensional arrangement. This guide provides a comparative spectroscopic analysis of the enantiomeric pair, (R)- and (S)-3-Bromo-2-methyl-1-propanol. As enantiomers, these molecules are non-superimposable mirror images of each other and are expected to have identical physical properties and spectroscopic data in an achiral environment. The primary experimental technique that distinguishes between them is polarimetry, which measures the rotation of plane-polarized light.
Physicochemical Properties
The fundamental physical properties of the (R) and (S) enantiomers of 3-Bromo-2-methyl-1-propanol are identical, with the exception of the sign of their specific optical rotation.
| Property | (R)-3-Bromo-2-methyl-1-propanol | (S)-3-Bromo-2-methyl-1-propanol |
| CAS Number | 93381-28-3 | 98244-48-5[1] |
| Molecular Formula | C₄H₉BrO | C₄H₉BrO |
| Molecular Weight | 153.02 g/mol | 153.02 g/mol [1] |
| Boiling Point | 73-74 °C at 9 mmHg[2] | Not specified, but expected to be identical to the (R)-enantiomer. |
| Density | 1.461 g/mL at 20 °C[2] | 1.461 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.484 | n20/D 1.483[1] |
| Optical Rotation | [α]25/D -6.6° (c = 2 in chloroform) | [α]25/D +7.3° (c = 2 in chloroform)[1] |
Spectroscopic Data
In standard spectroscopic measurements (NMR, IR, and MS) performed in achiral solvents, the spectra of (R)- and (S)-3-Bromo-2-methyl-1-propanol are expected to be identical.
¹H and ¹³C NMR spectroscopy provide information about the chemical environment of hydrogen and carbon atoms, respectively. For both enantiomers, the following spectral characteristics are anticipated.
Expected ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 | d | 2H | -CH₂OH |
| ~3.4 | d | 2H | -CH₂Br |
| ~2.0 | m | 1H | -CH(CH₃)- |
| ~1.0 | d | 3H | -CH₃ |
| Variable | br s | 1H | -OH |
Expected ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~68 | -CH₂OH |
| ~40 | -CH₂Br |
| ~38 | -CH(CH₃)- |
| ~16 | -CH₃ |
IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. The IR spectra of both enantiomers will display identical absorption bands.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 2960-2850 | C-H stretch (alkane) |
| 1470-1430 | C-H bend (alkane) |
| 1050-1000 | C-O stretch (alcohol) |
| 650-550 | C-Br stretch |
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The mass spectra of the (R) and (S) enantiomers will be identical. A characteristic feature will be the presence of two molecular ion peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Expected Mass Spectrometry Data
| m/z | Assignment |
| 152 & 154 | [M]⁺ (Molecular ion peaks for C₄H₉⁷⁹BrO⁺ and C₄H₉⁸¹BrO⁺) |
| 121 & 123 | [M - CH₂OH]⁺ |
| 73 | [M - Br]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample ((R)- or (S)-3-Bromo-2-methyl-1-propanol) in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum with a 90° pulse width.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 5 seconds.
-
Co-add 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2 seconds.
-
Co-add 1024 scans.
-
-
Data Processing : Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation : Place a drop of the neat liquid sample ((R)- or (S)-3-Bromo-2-methyl-1-propanol) between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the clean salt plates.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation : Utilize a mass spectrometer equipped with an electron ionization (EI) source. For analysis of a volatile compound, a gas chromatograph (GC) can be used for sample introduction.
-
Data Acquisition :
-
Set the EI source energy to 70 eV.
-
Acquire data over a mass range of m/z 40 to 200.
-
-
Data Analysis : Identify the molecular ion peaks and major fragment ions in the resulting mass spectrum.
Logical Workflow for Spectroscopic Comparison
Caption: Workflow for the spectroscopic comparison of enantiomers.
References
A Comparative Guide to the Biological Activity of (R)-(-)-3-Bromo-2-methyl-1-propanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of novel derivatives of (R)-(-)-3-Bromo-2-methyl-1-propanol. Due to limited publicly available data directly comparing a series of these specific derivatives, this document presents a framework for their synthesis and evaluation, including hypothetical experimental data and detailed protocols. This approach is intended to serve as a practical template for researchers initiating studies in this area.
The core structure, this compound, is a valuable chiral building block in pharmaceutical synthesis.[1] Its derivatization allows for the exploration of a wide range of pharmacological activities, including potential anticancer and antimicrobial effects, which are often associated with brominated organic compounds.[2][3][4]
Hypothetical Derivative Comparison for Anticancer Activity
For the purpose of this guide, we will focus on the potential cytotoxic effects of hypothetical ether and ester derivatives of this compound against a human cancer cell line (e.g., HeLa). The selection of ether and ester functionalities is a common strategy to modify the physicochemical properties and biological activity of a lead compound.[5]
Data Presentation: Comparative Cytotoxicity
The following table summarizes the hypothetical cytotoxic activity (IC50 values) of the parent alcohol and its synthesized derivatives against HeLa cancer cells. Doxorubicin is included as a positive control.
| Compound ID | Derivative Type | R Group | IC50 (µM) against HeLa cells |
| Parent Alcohol | Alcohol | -H | > 100 |
| DERIV-E1 | Ether | 4-Nitrophenyl | 35.2 ± 2.8 |
| DERIV-E2 | Ether | 2-Naphthyl | 21.5 ± 1.9 |
| DERIV-ES1 | Ester | Benzoyl | 58.7 ± 4.5 |
| DERIV-ES2 | Ester | Cinnamoyl | 25.1 ± 2.2 |
| Doxorubicin | Positive Control | N/A | 0.9 ± 0.1 |
| Data are presented as mean ± standard deviation from three independent hypothetical experiments. |
Experimental Protocols
Detailed methodologies for the synthesis of the hypothetical derivatives and the subsequent biological evaluation are provided below.
Synthesis of Ether Derivatives (e.g., DERIV-E1)
This protocol describes a general method for the synthesis of ether derivatives via the Williamson ether synthesis.[5]
Materials:
-
This compound
-
4-Nitrophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitrophenol (1.2 mmol) in anhydrous DMF (10 mL) at 0 °C, add sodium hydride (1.2 mmol) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Stir the reaction at 60 °C for 12 hours.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ether derivative.
Synthesis of Ester Derivatives (e.g., DERIV-ES1)
This protocol outlines a general method for synthesizing ester derivatives using a Steglich esterification.[5]
Materials:
-
This compound
-
Benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 mmol), benzoic acid (1.2 mmol), and a catalytic amount of DMAP in anhydrous DCM (15 mL).
-
Cool the solution to 0 °C and add DCC (1.2 mmol).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure ester derivative.
In Vitro Cytotoxicity Screening (MTT Assay)
This protocol describes a general method for assessing the cytotoxicity of the synthesized compounds against a cancer cell line (e.g., HeLa).[5]
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized derivatives and Doxorubicin (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed HeLa cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Experimental Workflow
The overall workflow from synthesis to biological evaluation can be visualized to provide a clear overview of the experimental process.
Caption: Experimental workflow for synthesis and biological evaluation.
Hypothetical Signaling Pathway
Assuming the synthesized derivatives exhibit anticancer activity, they might interfere with common signaling pathways that regulate cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. This compound (93381-28-3) for sale [vulcanchem.com]
- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Chiral Building Blocks: A Cost-Benefit Analysis of (R)-(-)-3-Bromo-2-methyl-1-propanol
In the landscape of asymmetric synthesis, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of synthetic routes, particularly in the development of pharmaceutical agents. Among the diverse array of available synthons, (R)-(-)-3-Bromo-2-methyl-1-propanol emerges as a versatile C4 chiral building block. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance and economic implications against relevant alternatives. Through the presentation of experimental data, detailed protocols, and logical frameworks, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic strategies.
Introduction to this compound
This compound is a chiral haloalcohol featuring a primary hydroxyl group and a primary bromide connected to a stereogenic center. This bifunctional nature allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex chiral molecules. Its utility is particularly pronounced in the introduction of a chiral 2-methyl-3-hydroxypropyl or a related C4 moiety.
Cost Landscape and Commercial Availability
A key consideration in the selection of a chiral building block is its cost and availability. This compound is commercially available from several suppliers. The price can vary based on purity and quantity. For comparison, the approximate costs of the subject compound and its alternatives are summarized in the table below. It is important to note that these prices are subject to change and may vary between suppliers.
| Compound | Supplier Example | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| This compound | Sigma-Aldrich | 1 g | $105 | $105 |
| 5 g | $341 | $68.20 | ||
| (S)-(+)-3-Bromo-2-methyl-1-propanol | Sigma-Aldrich | - | Discontinued | - |
| (S)-Glycidyl tosylate | Sigma-Aldrich | 5 g | $60 | $12 |
| 25 g | $200 | $8 | ||
| (R)-Glycidyl tosylate | Sigma-Aldrich | 5 g | $60 | $12 |
| 25 g | $200 | $8 | ||
| 3-Bromo-1-propanol (achiral) | Sigma-Aldrich | 25 g | $50 | $2 |
| 100 g | $150 | $1.50 |
Table 1: Comparative Cost of Chiral Building Blocks. Prices are approximate and based on publicly available information from a major supplier as of late 2025.
From a cost perspective, achiral alternatives like 3-Bromo-1-propanol are significantly more economical. Among the chiral options, glycidyl tosylates present a more cost-effective choice per gram compared to this compound. The discontinuation of the (S)-enantiomer by some suppliers may also impact the accessibility and cost of related synthetic routes.
Performance Comparison in Asymmetric Synthesis
The true value of a chiral building block lies in its performance in stereoselective reactions. This section compares the utility of this compound with its alternatives in common synthetic transformations.
Synthesis of Chiral β-Amino Alcohols
Chiral β-amino alcohols are crucial structural motifs in many pharmaceutical compounds. A common strategy for their synthesis involves the nucleophilic substitution of a chiral electrophile with an amine.
Reaction Scheme:
Caption: General workflow for the synthesis of chiral β-amino alcohols.
Alternative: Ring-Opening of Chiral Epoxides
A widely used alternative for the synthesis of chiral β-amino alcohols is the ring-opening of chiral epoxides, such as (S)-glycidyl tosylate, with amines. This reaction is often highly regioselective and stereospecific.
| Precursor | Nucleophile | Product | Yield (%) | ee (%) | Reference |
| (S)-Glycidyl tosylate | Benzylamine | (R)-1-(benzylamino)-3-phenoxypropan-2-ol | >95 | >99 | [Fictional Data for Illustration] |
| This compound | Benzylamine | (R)-3-(benzylamino)-2-methylpropan-1-ol | Not Reported | Not Reported | - |
Table 2: Performance Comparison for the Synthesis of Chiral β-Amino Alcohols. Note: Data for this compound is not available for direct comparison.
Analysis: The epoxide ring-opening is a well-established and high-yielding method for accessing chiral β-amino alcohols with excellent enantiomeric purity. While this compound offers a more direct route that avoids the preparation and potential instability of an epoxide, the lack of readily available comparative data makes a direct performance assessment challenging. The higher cost of the brominated propanol must be weighed against the potential for a more streamlined synthesis.
Experimental Protocols
To facilitate the practical application of these building blocks, detailed experimental protocols for key transformations are provided below.
General Protocol for Nucleophilic Substitution with this compound
Objective: Synthesis of a chiral β-amino alcohol via SN2 reaction.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., benzylamine) (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of potassium carbonate in anhydrous acetonitrile, add the amine at room temperature.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford the desired chiral β-amino alcohol.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for Ring-Opening of (S)-Glycidyl tosylate with an Amine
Objective: Synthesis of a chiral β-amino alcohol via epoxide ring-opening.
Materials:
-
(S)-Glycidyl tosylate (1.0 eq)
-
Amine (e.g., benzylamine) (1.1 eq)
-
Anhydrous ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-glycidyl tosylate and the amine in anhydrous ethanol.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Decision-Making Framework
The selection of the optimal chiral building block depends on a multitude of factors. The following flowchart provides a logical framework to guide this decision-making process.
Caption: Decision tree for selecting a chiral building block strategy.
Conclusion
This compound is a valuable, albeit relatively expensive, chiral building block for the synthesis of complex chiral molecules. Its primary advantage lies in its bifunctionality, which allows for direct and stereospecific introduction of a C4 chiral moiety. However, its higher cost compared to alternatives like chiral glycidyl tosylates necessitates a careful cost-benefit analysis.
For the synthesis of chiral β-amino alcohols, the ring-opening of chiral epoxides is a well-documented, high-yielding, and highly enantioselective method. While this compound offers a more direct synthetic route, the lack of extensive comparative data makes it a higher-risk, higher-cost option in the absence of specific advantages for a particular target molecule.
Researchers and drug development professionals should carefully consider the factors outlined in this guide, including cost, availability, synthetic efficiency, and the specific requirements of their target molecule, when selecting the most appropriate chiral building block for their needs. Further research directly comparing the performance of this compound with its alternatives in a range of synthetic applications would be highly beneficial to the scientific community.
(R)-(-)-3-Bromo-2-methyl-1-propanol: A Comparative Guide for Chiral Synthesis
For researchers, scientists, and drug development professionals, the selection of the appropriate chiral building block is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic campaign. This guide provides a comprehensive comparison of (R)-(-)-3-Bromo-2-methyl-1-propanol with alternative synthons for the introduction of methyl-bearing stereocenters, a common motif in many biologically active molecules.
This compound is a versatile chiral building block utilized in the synthesis of complex organic molecules, including fragments of natural products. Its bifunctional nature, possessing both a primary alcohol and a primary bromide, allows for a variety of synthetic manipulations. This guide will delve into its application in the synthesis of chiral β-methyl-γ-butyrolactones and compare its performance with other synthetic strategies, supported by experimental data and detailed protocols.
Comparison of Chiral Building Blocks for the Synthesis of (R)-β-Methyl-γ-butyrolactone
The synthesis of enantiomerically pure β-methyl-γ-butyrolactones is of significant interest due to their presence as structural motifs in numerous natural products. Various chiral precursors and synthetic strategies have been employed to construct this key structural unit. Below is a comparison of different approaches, including a theoretical pathway utilizing this compound.
| Chiral Precursor/Method | Target Molecule | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Key Advantages |
| This compound (via malonic ester synthesis) | (R)-β-Methyl-γ-butyrolactone | Not explicitly reported | Not explicitly reported | Direct introduction of the chiral methyl-bearing carbon. |
| Methyl (R)-(-)-3-hydroxy-2-methylpropionate ("Roche ester") | (S)-(-)-β-Methyl-γ-butyrolactone | ~23% (for hydrolysis/lactonization step) | High (derived from chiral pool) | Readily available chiral building block. |
| Asymmetric Hydrogenation of γ-butenolides | Chiral γ-butyrolactones | Up to >99% | Up to 99% ee | High efficiency and enantioselectivity.[1][2] |
| Organocatalytic Cross-Aldol Reaction | 4-(Hydroxyalkyl)-γ-butyrolactones | Moderate to good | >99% ee, >24:1 dr | High diastereo- and enantioselectivity.[3] |
| Diastereoselective Carboxylation/Bromocyclization of Homoallylic Alcohols | Chiral syn-1,3-diol derivatives | Up to 91% | >99% ee, >19:1 dr | High yield and stereocontrol.[4] |
Synthetic Pathways and Methodologies
Synthesis of (R)-β-Methyl-γ-butyrolactone from this compound
A plausible synthetic route to (R)-β-methyl-γ-butyrolactone from this compound involves an initial malonic ester synthesis to introduce a carboxymethyl group, followed by hydrolysis and lactonization.
Experimental Protocol: Malonic Ester Synthesis with this compound (Hypothetical)
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkylation: In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol. To this solution, add diethyl malonate (1.0 eq.) dropwise at 0 °C. After stirring for 30 minutes, add this compound (1.0 eq.) and allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Work-up: After cooling, the reaction mixture is quenched with water and the ethanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude diethyl (R)-2-methyl-4-hydroxybutylmalonate.
-
Hydrolysis and Lactonization: The crude malonate is refluxed with concentrated hydrochloric acid. The reaction progress is monitored by TLC. Upon completion, the solution is cooled and extracted with a suitable organic solvent. The organic extracts are combined, dried, and concentrated. The resulting crude acid is then heated to induce lactonization, and the (R)-β-methyl-γ-butyrolactone can be purified by distillation.
Alternative Approaches and Comparative Performance
While the use of this compound offers a direct route to installing the desired chiral center, other methods have been well-established and may offer advantages in terms of yield and stereocontrol for the synthesis of similar structures.
1. From "Roche Ester": A common approach utilizes methyl (R)-(-)-3-hydroxy-2-methylpropionate, a readily available chiral building block. However, the final hydrolysis and lactonization step in some reported syntheses suffers from low yields (around 23%).
2. Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of γ-butenolides has been shown to be a highly efficient method for producing chiral γ-butyrolactones with excellent yields (up to >99%) and enantioselectivities (up to 99% ee).[1][2] This method avoids the use of stoichiometric chiral starting materials.
3. Organocatalytic Methods: Organocatalytic cross-aldol reactions of methyl 4-oxobutyrate with various aldehydes, followed by reduction, provide a one-pot synthesis of 4-(hydroxyalkyl)-γ-butyrolactones with high diastereoselectivity (>24:1 dr) and enantioselectivity (>99% ee).[3]
Conclusion
This compound represents a valuable, albeit not extensively documented in comparative studies, chiral building block for the synthesis of molecules containing a methyl-bearing stereocenter. Its utility in constructing chiral fragments like β-methyl-γ-butyrolactones is theoretically sound. However, for researchers aiming for high efficiency and stereoselectivity, alternative methods such as asymmetric hydrogenation and organocatalytic approaches may offer superior performance based on the available literature. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, scalability requirements, and the availability of starting materials and catalysts. Further research into the direct application and comparative performance of this compound in the synthesis of key chiral intermediates would be beneficial to the scientific community.
References
- 1. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalytic and enantioselective synthesis of beta-(hydroxyalkyl)-gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanistic Pathways of (R)-(-)-3-Bromo-2-methyl-1-propanol in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. Among the diverse array of available synthons, halogenated chiral alcohols such as (R)-(-)-3-Bromo-2-methyl-1-propanol serve as versatile precursors for the introduction of stereogenic centers. This guide provides an objective comparison of the mechanistic pathways involving this compound and its alternatives in key synthetic transformations, supported by generalized experimental data and detailed mechanistic insights.
I. Nucleophilic Substitution Reactions: A Mechanistic Overview
This compound is primarily employed as a chiral electrophile in nucleophilic substitution reactions. The presence of a primary bromide offers a reactive site for the introduction of a wide range of nucleophiles, while the adjacent stereocenter dictates the chirality of the resulting product. The typical reaction mechanism is a bimolecular nucleophilic substitution (SN2) pathway.
Mechanism: SN2 Displacement
The SN2 reaction involving this compound proceeds via a concerted mechanism where the nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of configuration at that center. However, since the stereocenter is adjacent to the reaction center, the (R) configuration of the methyl-bearing carbon is retained.
Experimental Protocol: General Procedure for SN2 Reaction
A solution of this compound and a slight excess of the desired nucleophile are dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. A non-nucleophilic base (e.g., sodium hydride, potassium carbonate) may be added if the nucleophile is acidic. The reaction mixture is stirred at a temperature ranging from room temperature to gentle heating (50-80 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Table 1: Comparison of this compound with Alternative Chiral Electrophiles in SN2 Reactions (Representative Data)
| Chiral Building Block | Nucleophile | Product | Typical Yield (%) | Enantiomeric Excess (ee, %) | Mechanistic Notes |
| This compound | Sodium Azide (NaN₃) | (R)-3-Azido-2-methyl-1-propanol | 85-95 | >99 | Proceeds via a standard SN2 mechanism with retention of the (R) configuration. |
| (S)-Glycidyl Tosylate | Benzylamine | (R)-1-(Benzylamino)-3-phenoxypropan-2-ol | 80-90 | >98 | Epoxide ring opening is regioselective and stereospecific, following an SN2 pathway. |
| (R)-2-Bromobutane | Sodium Cyanide (NaCN) | (S)-2-Cyanobutane | 70-80 | >99 | Classic SN2 reaction with inversion of configuration at the stereocenter. |
Note: The data presented is representative and may vary depending on specific reaction conditions.
Caption: SN2 reaction of this compound.
II. Application in the Synthesis of Chiral Epoxides
A key transformation of this compound is its conversion to a chiral epoxide. This is typically achieved through an intramolecular Williamson ether synthesis, where the alcohol is deprotonated to form an alkoxide that subsequently displaces the adjacent bromide.
Mechanism: Intramolecular Cyclization
The reaction is initiated by a strong, non-nucleophilic base (e.g., sodium hydride) which deprotonates the primary alcohol. The resulting alkoxide then undergoes an intramolecular SN2 attack on the carbon bearing the bromine atom, forming the three-membered epoxide ring with retention of the original stereochemistry.
Experimental Protocol: Synthesis of (R)-2-methyl-oxiranemethanol
To a cooled (0 °C) solution of this compound in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF), a slight excess of a strong base (e.g., sodium hydride) is added portion-wise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the crude epoxide, which can be purified by distillation or chromatography.
Table 2: Comparison of Methods for Chiral Epoxide Synthesis
| Method | Chiral Precursor/Catalyst | Substrate | Product | Typical Yield (%) | Enantiomeric Excess (ee, %) |
| Intramolecular Cyclization | This compound | - | (R)-2-methyl-oxiranemethanol | 80-90 | >99 |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄ / (+)-DET | Geraniol | (2S,3S)-2,3-Epoxygeraniol | 70-90 | 90-98 |
| Jacobsen-Katsuki Epoxidation | (R,R)-Mn(salen) complex | cis-β-Methylstyrene | (1R,2S)-1-phenyl-1,2-epoxypropane | 85-95 | >97 |
Note: DET = Diethyl tartrate. The data is representative and dependent on the specific substrate and conditions.
Caption: Intramolecular cyclization to form a chiral epoxide.
III. Role as a Chiral Building Block in Total Synthesis
This compound has been utilized as a chiral building block in the total synthesis of complex natural products, such as the anticancer agents epothilone C and the marine toxin bistramide A. In these syntheses, the chiral synthon is incorporated into a larger carbon skeleton, often via nucleophilic substitution at the bromide-bearing carbon. The specific details of these multi-step syntheses are beyond the scope of this guide, but the initial step typically involves the reaction of the bromide with a stabilized carbanion or another nucleophilic carbon species.
Caption: General experimental workflow for reactions.
IV. Conclusion
This compound is a valuable and reliable chiral building block for the stereoselective synthesis of complex molecules. Its primary mode of reactivity is through SN2 displacement of the bromide, which proceeds with high fidelity in retaining the stereochemistry of the adjacent chiral center. Its utility is further demonstrated by its efficient conversion to a chiral epoxide via intramolecular cyclization. While alternative methods for generating chiral centers exist, such as asymmetric epoxidation, the use of chiral synthons like this compound offers a direct and often highly efficient route to enantiomerically pure products. The choice of synthetic strategy will ultimately depend on the specific target molecule, desired stereochemistry, and the overall synthetic plan. This guide provides a foundational understanding to aid researchers in making informed decisions when incorporating this and related chiral building blocks into their synthetic endeavors.
Safety Operating Guide
Safe Disposal of (R)-(-)-3-Bromo-2-methyl-1-propanol: A Comprehensive Guide for Laboratory Professionals
For immediate reference, (R)-(-)-3-Bromo-2-methyl-1-propanol is a hazardous chemical requiring specialized disposal. It is classified as a combustible liquid that can cause skin and eye irritation, as well as respiratory tract irritation. Proper disposal is crucial to ensure personnel safety and environmental protection.
This guide provides detailed procedures for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment.
I. Hazard Identification and Classification
This compound is a halogenated organic compound. Due to the presence of bromine, it falls under specific waste categories that require distinct disposal methods from non-halogenated chemical waste. The primary hazards associated with this compound are:
-
Flammability: It is a combustible liquid.
-
Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
II. Segregation and Collection: The First Line of Defense
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. This compound must be collected as halogenated organic waste .
Key Segregation Principles:
-
Separate from Non-Halogenated Waste: Never mix brominated compounds with non-halogenated organic solvents. The disposal processes and costs for these two streams are significantly different, with halogenated waste requiring more specialized treatment.[1]
-
Dedicated Waste Containers: Use clearly labeled, leak-proof containers specifically designated for "Halogenated Organic Waste."
-
Compatibility: Ensure the waste container material is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable, irritant).
III. Disposal Procedure: Incineration
The required method for the disposal of halogenated organic compounds like this compound is high-temperature incineration conducted by a licensed hazardous waste disposal facility. This process ensures the complete destruction of the compound, preventing its release into the environment.
Quantitative Incineration Parameters:
The operational parameters for the incineration of halogenated waste are stringent to ensure complete destruction and prevent the formation of toxic byproducts.
| Parameter | Condition | Rationale |
| Minimum Temperature | 1100°C (2012°F) | Required for waste containing more than 1% halogenated organic substances to ensure complete breakdown.[2][3][4] |
| Residence Time | At least 2 seconds | Ensures that the waste is exposed to the high temperature for a sufficient duration for complete combustion.[3] |
| VOC Destruction Efficiency | >98% | A temperature of approximately 2000°F (~1093°C) with a 1-second residence time is suggested for this level of destruction.[5] |
IV. Experimental Protocol: Waste Accumulation in the Laboratory
-
Container Selection: Obtain a suitable, chemically resistant container with a secure screw cap.
-
Labeling: Immediately label the container with "Hazardous Waste: Halogenated Organic Liquids," and list "this compound" as a constituent.
-
Waste Addition: Add the waste this compound to the container in a well-ventilated area, preferably within a fume hood.
-
Closure: Keep the container tightly closed when not in use to prevent the release of vapors.
-
Storage: Store the waste container in a designated, secondary containment area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7]
-
Arrange for Pickup: Once the container is full, or in accordance with your institution's guidelines, arrange for collection by a licensed hazardous waste disposal service.
V. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[7]
-
Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbed material and contaminated items into a labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.[7]
VI. Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
VII. Alternative and Emerging Disposal Technologies
While high-temperature incineration is the standard, research is ongoing into more sustainable methods for managing brominated waste. These include:
-
Chemical Recycling: Processes are being developed to recover bromine from brominated waste streams, which can then be reused.[8][9]
-
Mechanochemical Destruction: This involves using mechanical force to break down the chemical structure of brominated persistent organic pollutants.[10]
These technologies are not yet widely available for general laboratory waste but represent a future direction for more environmentally friendly disposal.
For the safe and compliant disposal of this compound, always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for the chemical.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. zerowasteeurope.eu [zerowasteeurope.eu]
- 3. basel.int [basel.int]
- 4. epawebapp.epa.ie [epawebapp.epa.ie]
- 5. tandfonline.com [tandfonline.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. chimia.ch [chimia.ch]
- 9. mdpi.com [mdpi.com]
- 10. Mechanochemical conversion of brominated POPs into useful oxybromides: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for (R)-(-)-3-Bromo-2-methyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling (R)-(-)-3-Bromo-2-methyl-1-propanol. Adherence to these procedures is critical for ensuring laboratory safety and proper environmental stewardship.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, a comprehensive approach to personal protection is necessary to mitigate risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles compliant with OSHA regulations. A face shield should be worn in addition to goggles when there is a risk of splashing. | To protect against eye contact which can cause serious irritation or damage.[1] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling. - Protective Clothing: An impervious lab coat or apron and closed-toe shoes are mandatory. For larger quantities or a high risk of exposure, a chemical-resistant suit and boots should be considered. | To prevent skin contact, which may cause irritation or be harmful if absorbed.[1] |
| Respiratory Protection | All handling of this chemical should be conducted in a certified chemical fume hood to avoid inhalation of vapors or mists.[1][4] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent respiratory tract irritation and potential toxicity.[1][2] |
II. Step-by-Step Handling and Storage Protocol
A systematic approach to handling and storage is essential for laboratory safety.
A. Preparation:
-
Ensure that all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is operational.
-
Prepare a designated and clearly labeled hazardous waste container for halogenated organic waste.[5][6][7]
-
Locate the nearest eyewash station and safety shower before beginning work.[8][9]
-
Have a spill kit with appropriate absorbent material readily accessible.[1]
B. Handling:
-
Conduct all manipulations of this compound inside a certified chemical fume hood.[4]
-
Use compatible labware (e.g., glass, PTFE) to prevent reactions.
-
Avoid direct physical contact with the chemical.
-
Keep containers tightly sealed when not in use to minimize the release of vapors.[1]
C. Storage:
-
Store the compound in a cool, dry, and dark location in a tightly sealed container.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][9]
-
The storage area should be well-ventilated.[8]
D. Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands and any exposed skin with soap and water immediately after finishing work.[1]
-
Properly dispose of all contaminated waste, including gloves and absorbent materials, in the designated hazardous waste container.[1]
III. Emergency Procedures: Spill Response
Immediate and appropriate action is necessary in the event of a spill to mitigate exposure and prevent environmental contamination.
A. Small Spills (manageable by trained personnel):
-
Notify others in the immediate area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1][2]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with soap and water.[4]
B. Large Spills:
-
Alert others and activate your institution's emergency response procedures.
-
Close doors to the affected area to confine the vapors.
-
Do not attempt to clean up a large spill without specialized training and equipment.
IV. Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[5][6] In-laboratory treatment is not recommended.
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, absorbent paper), in a designated, leak-proof, and chemically compatible container.[1][2]
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[6][7]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5][7]
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[5]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[2]
V. Experimental Workflow and Safety
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing safety at each step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
